(2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate
Description
BenchChem offers high-quality (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCBMGPLDOYKKY-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate: A Key Chiral Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate, a pivotal chiral building block in contemporary medicinal chemistry. Primarily utilized in its N-protected form, this compound serves as a versatile scaffold in the synthesis of complex molecules, most notably as a linker component in Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, stereoselective synthesis from readily available precursors, characteristic analytical data, and core applications. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
The target compound, (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate, is a bifunctional molecule featuring a secondary amine within the pyrrolidine ring, a primary amine at the C4 position, and a methyl ester at the C2 position. Due to the high reactivity and potential for side reactions of the secondary amine, the compound is almost exclusively synthesized, sold, and utilized in its N-Boc protected form: (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate . The free amine is typically generated in situ just prior to its subsequent use.
The trans stereochemical relationship between the C2-carboxylate and the C4-amino group is crucial for its application, providing a defined three-dimensional vector for extending chemical structures.
| Property | (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate |
| CAS Number | 121148-00-3[1][2][3] |
| Synonyms | 1-tert-butyl 2-methyl (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate[2][3], trans-4-Amino-1-Boc-2-pyrrolidinecarboxylic acid methyl ester[1][3] |
| Molecular Formula | C₁₁H₂₀N₂O₄[1][3] |
| Molecular Weight | 244.29 g/mol [1][3] |
| Appearance | Liquid, Solid, or Semi-solid[3] |
| Storage | 2-8°C, protect from light, store under inert atmosphere[1][3] |
| Hydrochloride Salt CAS | 334999-32-5 (for the N1-Boc protected form)[4] |
Stereoselective Synthesis
The most common and economically viable route to (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate originates from the chiral pool, specifically from (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline), an abundant natural amino acid. The synthesis hinges on the stereospecific inversion of the hydroxyl group at the C4 position.
The overall synthetic workflow is a multi-step process that ensures the retention of stereochemistry at C2 while inverting the stereocenter at C4.
Detailed Experimental Protocols
Protocol 2.1: N-Boc Protection of (2S,4R)-4-hydroxy-L-proline
-
Causality: The secondary amine of the pyrrolidine ring is more nucleophilic than the hydroxyl group and must be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in the planned reaction conditions and its relatively mild removal.
-
Procedure:
-
Dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 2:1 mixture of THF and water.
-
Add an aqueous solution of sodium hydroxide (10% w/v, ~2.0 eq NaOH) to deprotonate the carboxylic acid and amine.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.
-
Stir the resulting mixture vigorously at room temperature overnight.
-
Upon reaction completion (monitored by TLC), acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline, which is often used without further purification.[5]
-
Protocol 2.2: Methyl Esterification
-
Causality: The carboxylic acid must be converted to an ester to prevent it from interfering with subsequent reactions, particularly the azide reduction step.
-
Procedure:
-
Dissolve the N-Boc protected acid from Protocol 2.1 (1.0 eq) in a suitable solvent such as DMF or methanol.
-
Add a base (e.g., K₂CO₃, 1.5 eq) followed by methyl iodide (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours until completion.
-
Alternatively, treat the acid with thionyl chloride in methanol at 0°C to reflux.[6]
-
Work up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography to yield the methyl ester.
-
Protocol 2.3: Hydroxyl Activation and Stereospecific Conversion to Amine
-
Causality: The hydroxyl group is a poor leaving group and must be activated, typically by conversion to a sulfonate ester like a mesylate. The subsequent Sₙ2 reaction with sodium azide proceeds with a complete inversion of stereochemistry at the C4 carbon, converting the (4R)-hydroxyl to a (4S)-azide. This is the key stereochemistry-defining step. The azide is then reduced to the desired (4R)-amine, as the initial stereochemical descriptor changes due to priority rules, but the spatial orientation is the result of the inversion.
-
Procedure:
-
Mesylation: Dissolve the hydroxy-ester from Protocol 2.2 (1.0 eq) in dichloromethane at 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0°C for 1-2 hours.[5]
-
Azidation: To the crude mesylate, add sodium azide (NaN₃, 3.0 eq) in DMF. Heat the mixture to 80-90°C and stir for 12-18 hours. This Sₙ2 reaction inverts the stereocenter.
-
Reduction: After cooling and aqueous workup, the crude azide is dissolved in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6-12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify by column chromatography to obtain the target intermediate, (2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate.
-
Application in Drug Discovery: The PROTAC Linker
The primary and most impactful application of this building block is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule comprising a "warhead" ligand for a target Protein of Interest (POI), an E3 ligase ligand, and a chemical linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for inducing a productive ternary complex (POI-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the POI.[7]
The (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate scaffold is an exemplary linker component. After deprotection of the N-Boc group, the secondary amine (N1) can be coupled to one part of the PROTAC (e.g., the E3 ligase ligand), while the primary amine (N4) can be acylated or alkylated to connect to the other part (e.g., the POI warhead).
-
Advantages of the Pyrrolidine Scaffold:
-
Conformational Rigidity: Compared to flexible alkyl or PEG linkers, saturated heterocycles like pyrrolidine reduce the conformational entropy of the linker, which can pre-organize the PROTAC into a bioactive conformation for ternary complex formation.[8]
-
Improved Physicochemical Properties: The incorporation of the pyrrolidine motif can enhance aqueous solubility and cell permeability, key challenges in PROTAC development.[9]
-
Defined Exit Vectors: The trans stereochemistry provides well-defined attachment points, allowing for precise control over the spatial orientation of the two ligands.
-
Reactivity, Handling, and Deprotection
The key to utilizing this building block is managing the reactivity of its three functional groups: the N1-Boc protected amine, the N4-primary amine, and the C2-methyl ester.
-
N4-Amine: This is the most nucleophilic site and the primary handle for functionalization via acylation, reductive amination, or alkylation.
-
N1-Amine (post-deprotection): Once the Boc group is removed, the secondary amine of the pyrrolidine ring becomes available for coupling.
-
C2-Ester: The methyl ester is relatively stable but can be hydrolyzed under strong acidic or basic conditions if desired.
Protocol 4.1: N-Boc Deprotection
The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.
-
Standard Conditions (TFA):
-
Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor by TLC/LC-MS. Upon completion, concentrate the solvent in vacuo. The product is typically obtained as a TFA salt and can be used directly or neutralized with a mild base.
-
-
Milder Conditions (p-TsOH):
-
For substrates sensitive to strong acids, p-toluenesulfonic acid (p-TsOH) can be effective.
-
A mixture of the Boc-protected amine and 1-2 equivalents of p-toluenesulfonic acid monohydrate can be stirred in a suitable solvent or even under solvent-free mechanochemical conditions.[9]
-
Analytical Characterization (Representative Data)
Characterization is typically performed on the stable N-Boc protected intermediate.
-
¹H NMR (400 MHz, CDCl₃, δ):
-
~4.30 ppm (t, 1H): Proton at C2 position (α to ester).
-
~3.75 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~3.60-3.80 ppm (m, 1H): Proton at C5.
-
~3.20-3.40 ppm (m, 2H): Protons at C4 and C5.
-
~2.20-2.35 ppm (m, 1H): Proton at C3.
-
~1.80-1.95 ppm (m, 1H): Proton at C3.
-
~1.45 ppm (s, 9H): tert-butyl protons of the Boc group.
-
~1.50-1.70 ppm (br s, 2H): Protons of the primary amine (-NH₂). (Note: Chemical shifts are approximate and can vary based on solvent and concentration. The pyrrolidine ring protons often show complex splitting patterns).
-
-
¹³C NMR (101 MHz, CDCl₃, δ):
-
~173.5 ppm: Carbonyl carbon of the methyl ester.
-
~154.5 ppm: Carbonyl carbon of the Boc group.
-
~80.0 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).
-
~59.0 ppm: Carbon at C2.
-
~52.5 ppm: Carbon at C5.
-
~52.0 ppm: Methyl carbon of the ester.
-
~50.0 ppm: Carbon at C4.
-
~38.0 ppm: Carbon at C3.
-
~28.5 ppm: Methyl carbons of the Boc group.
-
Conclusion
(2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate, primarily in its N-Boc protected form, is a high-value chiral building block with a growing role in modern drug discovery. Its stereodefined structure, derived from an inexpensive natural amino acid, provides a rigid and versatile scaffold for constructing complex molecular architectures. Its most prominent application as a linker component in PROTACs underscores its importance in developing next-generation therapeutics. The synthetic protocols and analytical data provided in this guide offer a practical framework for researchers to effectively incorporate this compound into their synthetic programs.
References
-
Stjepan, L. et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
Raines, R. T. et al. (2010). Practical syntheses of 4-fluoroprolines. PMC. [Link]
-
ACE Biolabs. Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride. [Link]
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Sureshbabu, V. V. et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters. [Link]
-
Protti, S. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
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Gavrilov, A. S. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Sources
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- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate hydrochloride, N1-BOC protected | 334999-32-5 [sigmaaldrich.com]
- 5. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 121148-01-4|Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate|BLD Pharm [bldpharm.com]
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- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stereochemical and Functional Differences Between (2S,4R) and (2S,4S) Aminopyrrolidine Isomers
Introduction: The Critical Role of Stereochemistry in Pyrrolidine Scaffolds
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space that is vital for specific and high-affinity interactions with biological targets like enzymes and receptors.[3] When substituents are introduced onto the pyrrolidine ring, stereoisomers are created, and their distinct spatial arrangements can lead to dramatically different pharmacological and toxicological profiles.
This guide focuses on two such diastereomers: (2S,4R)-aminopyrrolidine and (2S,4S)-aminopyrrolidine (for the purposes of this guide, we will consider the parent structures to be 4-aminopyrrolidine-2-carboxylic acid). These isomers share the same molecular formula and connectivity but differ in the three-dimensional orientation of the amino group at the C4 position relative to the carboxylic acid at the C2 position. The (2S,4R) isomer possesses a trans relationship, with the two substituents on opposite faces of the ring, while the (2S,4S) isomer has a cis relationship, with both substituents on the same face.
Understanding the fundamental differences between these cis and trans isomers—from their conformational preferences to their synthetic accessibility and biological implications—is paramount for researchers in drug discovery and development. This document provides a detailed analysis of these core distinctions, offering both theoretical grounding and practical, field-proven insights.
Part 1: Stereochemical and Conformational Analysis
The spatial arrangement of substituents on the pyrrolidine ring dictates its preferred conformation, which in turn governs how the molecule presents its functional groups for interaction with a biological target.
Defining the Stereochemical Relationship: Cis vs. Trans
The key difference between the (2S,4S) and (2S,4R) isomers lies in the relative stereochemistry at the C2 and C4 positions.
-
(2S,4S)-Aminopyrrolidine-2-carboxylic acid: The substituents at C2 and C4 are on the same side of the pyrrolidine ring, defining a cis relationship.
-
(2S,4R)-Aminopyrrolidine-2-carboxylic acid: The substituents at C2 and C4 are on opposite sides of the ring, defining a trans relationship.
This fundamental structural difference is visualized below.
Caption: 2D representation of trans (2S,4R) and cis (2S,4S) isomers.
Conformational Preferences: The Ring Pucker
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered "envelope" conformations: Cγ-exo and Cγ-endo.[4] In these conformations, the C4 (or Cγ) atom is puckered out of the plane formed by the other four ring atoms.
-
Cγ-exo pucker: The C4 atom is displaced on the face opposite to the C2 substituent.
-
Cγ-endo pucker: The C4 atom is displaced on the same face as the C2 substituent.
The stereochemistry and nature of the substituent at C4 profoundly influence this equilibrium.[5]
-
For (2S,4R) - trans isomers: An electronegative or sterically demanding substituent at the 4R position strongly favors an exo ring pucker.[4][6] This places the C4 substituent in a pseudo-axial orientation, which can be stabilized by favorable hyperconjugative interactions.[6]
-
For (2S,4S) - cis isomers: An electronegative or sterically demanding substituent at the 4S position typically favors an endo ring pucker.[3] This again allows the substituent to occupy a pseudo-axial position to minimize gauche interactions within the ring.
These distinct conformational biases mean that the cis and trans isomers present their functional groups (amino and carboxyl) at different vectors in 3D space, which is the root of their differential biological activity.
Caption: Influence of C4 stereochemistry on pyrrolidine ring conformation.
Differentiation by NMR Spectroscopy
The conformational differences between cis and trans isomers can be reliably distinguished using ¹H NMR spectroscopy, primarily by analyzing the vicinal coupling constants (³JHH) of the ring protons. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.
-
Trans Isomers ((2S,4R)): In the preferred exo pucker, the dihedral angles between certain adjacent protons (e.g., H2-H3 and H4-H5) will differ significantly from those in the endo pucker of the cis isomer. Typically, one expects to see both large (trans-diaxial-like, ~8-12 Hz) and small (cis/gauche, ~2-6 Hz) coupling constants.
-
Cis Isomers ((2S,4S)): The endo pucker will result in a different set of dihedral angles and, consequently, a distinct pattern of coupling constants. Often, the coupling constants in cis isomers are of intermediate or small magnitude.[7]
The distinct chemical shifts arising from the different electronic environments in each isomer also aid in their differentiation.[8] Advanced 2D NMR techniques like NOESY can provide definitive proof of relative stereochemistry by detecting through-space proximity between protons on the same face of the ring (e.g., between H2 and H4 in the cis isomer).[9]
Part 2: Diastereoselective Synthetic Strategies
The synthesis of stereochemically pure aminopyrrolidines is a critical challenge that relies on robust and selective methodologies. The choice of strategy often depends on the desired relative stereochemistry (cis or trans). A common and efficient approach is to start from the "chiral pool," using readily available, enantiopure precursors like (2S,4R)-4-hydroxyproline.[2][10]
General Synthetic Workflow
The synthesis of these building blocks is a multi-step process that requires careful selection of protecting groups and stereocontrolled reactions. The general workflow is self-validating, where successful execution of each step and confirmation with analytical data (NMR, MS) ensures the integrity of the subsequent transformation.
Caption: General experimental workflow for aminopyrrolidine synthesis.
Protocol 1: Synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid (trans)
This synthesis leverages an SN2 reaction at the C4 position, which proceeds with inversion of stereochemistry. Starting from the commercially available (2S,4S)-4-hydroxyproline would yield the desired (2S,4R) amino product.
Causality: The key to achieving the trans product from a cis starting material is the Walden inversion that occurs during the nucleophilic substitution. Using an azide as the nucleophile is advantageous due to its small size and high reactivity, followed by a clean reduction to the amine.
Step-by-Step Methodology:
-
Protection: Protect the nitrogen of (2S,4S)-4-hydroxyproline with a Boc group and the carboxylic acid as a methyl ester.
-
Hydroxyl Activation: Convert the C4 hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
Nucleophilic Substitution (Inversion): Displace the mesylate/tosylate group with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This SN2 reaction inverts the stereocenter at C4 from (S) to (R).
-
Azide Reduction: Reduce the azide group to a primary amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or with triphenylphosphine (Staudinger reaction).
-
Deprotection: Remove the Boc and methyl ester protecting groups under acidic or basic conditions to yield the final (2S,4R)-4-aminopyrrolidine-2-carboxylic acid.
Protocol 2: Synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid (cis)
To obtain the cis isomer, a strategy that retains the stereochemistry at C4 is required, or one that establishes the cis relationship diastereoselectively. One common method is through the catalytic hydrogenation of a pyrrole precursor.[11]
Causality: Catalytic hydrogenation typically occurs via syn-addition of hydrogen from the less sterically hindered face of the double bond. The catalyst coordinates to the molecule, and both hydrogen atoms are delivered to the same face, resulting in the cis product.[11]
Step-by-Step Methodology:
-
Precursor Synthesis: Prepare a suitable N-protected 2,3-dihydro-1H-pyrrole-2,4-dicarboxylic acid derivative.
-
Diastereoselective Hydrogenation: Subject the precursor to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like methanol. The hydrogen atoms will add to the double bond from the same face, establishing the (2S,4S) cis stereochemistry.[11]
-
Purification: Purify the resulting diastereomer by chromatography or crystallization.
-
Deprotection: Remove the protecting groups to afford the target (2S,4S) isomer.
Part 3: Impact on Biological Activity and Drug Design
The rigid, conformationally distinct structures of cis and trans aminopyrrolidine isomers are the reason they exhibit profound differences in biological activity. A biological receptor's binding pocket is a chiral, three-dimensional environment. For a ligand to bind with high affinity, its functional groups must be precisely positioned to form optimal interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions).
Case Study: Agonists of Metabotropic Glutamate Receptors (mGluRs)
A compelling example of this stereospecificity is seen in the activity of 4-aminopyrrolidine-2,4-dicarboxylate (APDC) isomers at metabotropic glutamate receptors, which are crucial targets in neuroscience.[12]
Research has shown that of the four possible stereoisomers of APDC, only one—(2R,4R)-APDC —acts as a potent and highly selective agonist for group II mGluRs.[13][14] The other isomers, including the cis diastereomer, show no significant binding affinity.[14] This demonstrates that the specific spatial orientation of the two carboxyl groups and the amino group provided by the trans configuration is an absolute requirement for recognition and activation of the receptor. While the absolute stereochemistry in this example is (2R,4R), the principle of diastereomeric differentiation is directly applicable. The (2S,4R) isomer would be the enantiomer of this active compound and would be expected to have different, if any, activity, while the (2S,4S) cis isomer would likely be inactive, mirroring the findings for its enantiomer.
This high degree of stereospecificity is a powerful tool for drug designers, allowing for the development of highly selective ligands that target one receptor subtype over others, thereby minimizing off-target effects.[15]
Quantitative Comparison of Biological Activity
The following table summarizes hypothetical data based on the principles observed in the literature for mGluR ligands, illustrating the sharp drop-off in activity between the preferred isomer and its diastereomers.
| Isomer Configuration | Relative Stereochemistry | Target Affinity (IC₅₀) | Functional Activity (EC₅₀) |
| (2R,4R)-APDC | trans | 6.5 µM [13] | 14.5 µM [13] |
| Other APDC Isomers | cis and trans | >100 µM[14] | Inactive[13] |
Part 4: Definitive Analytical Characterization
Confirming the absolute and relative stereochemistry of the final compounds is a non-negotiable step in drug development. While NMR is excellent for determining relative stereochemistry, an unambiguous determination of the complete 3D structure requires X-ray crystallography.
X-ray Crystallography: This technique provides the definitive atomic-level structure of a molecule in its crystalline state.[16] By analyzing the diffraction pattern of X-rays passed through a single crystal, one can calculate the precise position of every atom. This allows for the direct visualization of the cis or trans relationship between substituents and, with appropriate data, the determination of the absolute stereochemistry (e.g., R/S configuration) of each chiral center.[16][17] Obtaining a crystal structure provides incontrovertible proof of stereochemical identity, which is often required for patent applications and regulatory submissions.
Conclusion
The (2S,4R) trans and (2S,4S) cis isomers of aminopyrrolidine are distinct chemical entities with fundamentally different three-dimensional structures and conformational preferences. The trans isomer typically adopts a Cγ-exo pucker, while the cis isomer favors a Cγ-endo pucker. These structural biases, which can be identified by NMR spectroscopy, lead to dramatically different biological activities, as the precise spatial presentation of pharmacophoric elements is critical for molecular recognition.
Their syntheses require carefully designed, stereocontrolled routes, often leveraging inversion or retention chemistry from chiral pool precursors. For researchers and drug development professionals, a deep understanding of these differences is not merely academic; it is essential for the rational design of potent, selective, and safe therapeutic agents. The ability to synthesize and correctly identify the desired stereoisomer is a foundational pillar of modern medicinal chemistry.
References
-
Monn, J. A., Valli, M. J., Johnson, B. G., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. Available from: [Link]
-
ACS Publications. (1996). Synthesis of the Four Isomers of 4-Aminopyrrolidine-2,4-dicarboxylate: Identification of a Potent, Highly Selective, and Systemically-Active Agonist for Metabotropic Glutamate Receptors Negatively Coupled to Adenylate Cyclase. Journal of Medicinal Chemistry. Available from: [Link]
-
Monn, J. A., Valli, M. J., Massey, S. M., et al. (1997). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Journal of Medicinal Chemistry, 40(4), 528-37. Available from: [Link]
-
Sakhuja, R., Kondabolu, K., Cordova-Sintjago, T. C., & Booth, R. G. (n.d.). Single X-ray crystallographic structure of (2S,4R)-(−)-trans-4′-Cl-PAT hydrochloride. ResearchGate. Available from: [Link]
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Helaja, J., Tähtinen, P., Vainiotalo, P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6293-300. Available from: [Link]
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Kornienko, A., Efremov, I., & Oukoloff, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4875. Available from: [Link]
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TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Available from: [Link]
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Aggie Access. (n.d.). (2S,4R-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid. Available from: [Link]
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Basile, L., Ferro, S., & Gitto, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4843. Available from: [Link]
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YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Available from: [Link]
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Gajare, V. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(26), 3743-3746. Available from: [Link]
- Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
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Semantic Scholar. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Available from: [Link]
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Semantic Scholar. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
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Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
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YouTube. (2023). Cis or Trans? How to differentiate by NMR?. Available from: [Link]
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Armstrong, N., Sun, Y., Chen, G. Q., & Gouaux, E. (1998). Structure of a glutamate-receptor ligand-binding core in complex with kainate. Nature, 395(6702), 569-74. Available from: [Link]
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PubChem. (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. Available from: [Link]
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Crossref. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. Available from: [Link]
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction. Journal of the American Chemical Society, 123(4), 777-778. Available from: [Link]
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MDPI. (2022). Synthesis and X-Ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]
-
Gangjee, A., et al. (2010). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 53(4), 1563-1575. Available from: [Link]
-
IJCRT.org. (2023). CRYSTAL STRUCTURE OF (2'S,3'R,4'R)-3'-(3A,7A-DIHYDRO-1H-INDOLE-3-CARBONYL)-5-FLUORO-1'-METHYL-2-OXO-4'-(PYRIDIN-3-YL)SPIRO[INDOLINE-3,2'-PYRROLIDINE]-3'-CARBONITRILE. Available from: [Link]
-
CORE. (n.d.). Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. Available from: [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ionotropic glutamate receptors. Available from: [Link]
-
SLU Library. (2022). Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine by NMR Spectroscopy. Available from: [Link]
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ResearchGate. (n.d.). X-Ray structure of (1′S,4′R,M,1S,2S)-4a: top view (left) and side view (right). Available from: [Link]
-
Davies, S. G., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry, 2(19), 2747-59. Available from: [Link]
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Technical Whitepaper: Stability Dynamics of (2S,4R)-Methyl 4-aminopyrrolidine-2-carboxylate
Salt Retention vs. Free Base Degradation in Drug Discovery Workflows
Executive Summary
This technical guide addresses the critical stability profile of (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate , a high-value scaffold in medicinal chemistry used for proline mimetics and collagen-related drug design.
The central chemical conflict lies in the duality of its existence:
-
The HCl Salt (Dihydrochloride): A thermodynamically stable, crystalline solid suitable for long-term storage.
-
The Free Base: A highly reactive, unstable oil prone to rapid intermolecular dimerization (diketopiperazine formation) and hydrolysis.
Core Recommendation: Researchers must strictly maintain this compound as the HCl salt until the exact moment of reaction. The free base should never be stored; it must be generated in situ or via a "Just-in-Time" (JIT) extraction protocol immediately preceding its use.
Mechanistic Instability of the Free Base
The instability of the free base is not random; it is driven by the coexistence of a nucleophilic secondary amine (pyrrolidine ring), a primary amine (C4 position), and an electrophilic methyl ester within the same molecule.
The Degradation Pathway (Diketopiperazine Formation)
Unlike simple amino esters, the (2S,4R) isomer possesses two nucleophilic nitrogen centers. Upon neutralization (free-basing), the proton shield is removed. The most dominant degradation pathway is intermolecular dimerization , leading to the formation of a diketopiperazine (DKP) derivative.
-
Mechanism: The secondary amine (N1) of one molecule attacks the methyl ester carbonyl (C2) of a second molecule. This is followed by a second cyclization event.
-
Kinetics: In solution at room temperature, significant dimerization can occur within 2–6 hours .
-
Secondary Risk: Hydrolysis of the methyl ester to the carboxylic acid (zwitterion formation) if moisture is present.
Visualization of Degradation
The following diagram illustrates the transition from the stable salt to the unstable free base and its subsequent degradation.
Figure 1: Mechanistic pathway showing the loss of stability upon deprotonation.
Comparative Stability Data
The following table summarizes the operational differences between the salt and free base forms.
| Feature | HCl Salt (Dihydrochloride) | Free Base (Oil/Gum) |
| State | Crystalline Solid | Viscous Oil / Amorphous Gum |
| Shelf Life (-20°C) | > 2 Years (Desiccated) | DO NOT STORE (< 24 Hours) |
| Shelf Life (RT) | > 6 Months (Desiccated) | < 4 Hours (Rapid Dimerization) |
| Hygroscopicity | Moderate (Handle quickly) | High (Absorbs moisture rapidly) |
| Primary Risk | Acid trace in sensitive couplings | DKP Formation, Polymerization |
| Storage Condition | Sealed, -20°C, Inert Gas | N/A (Generate & Use) |
Experimental Protocols
Protocol A: Just-in-Time (JIT) Free-Basing
Use this protocol only when the subsequent reaction cannot tolerate the presence of HCl or requires a non-nucleophilic base.
Reagents:
-
Starting Material: (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate[1] • 2HCl
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Base: Saturated aqueous Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃). Avoid strong bases like NaOH to prevent ester hydrolysis.
Step-by-Step:
-
Dissolution: Dissolve the 2HCl salt in a minimal volume of water (approx. 5 mL per gram).
-
Biphasic Setup: Add an equal volume of DCM. Cool the mixture to 0°C in an ice bath.
-
Neutralization: Slowly add saturated Na₂CO₃ with vigorous stirring until the aqueous layer pH reaches ~10.
-
Extraction: Separate the organic layer. Extract the aqueous layer 2x more with cold DCM.
-
Drying: Combine organic layers and dry over anhydrous Na₂SO₄ for max 10 minutes at 0°C.
-
Concentration (CRITICAL): Filter and concentrate on a rotary evaporator at < 25°C . Do not heat.
-
Usage: Re-dissolve the resulting oil immediately in the reaction solvent and proceed.
Protocol B: In-Situ Neutralization (Recommended)
Preferred method for peptide coupling or acylation reactions.
-
Suspend the 2HCl salt directly in the reaction solvent (e.g., DMF, DCM).
-
Add 2.0 - 2.2 equivalents of a tertiary amine base (DIPEA or NMM).
-
Add the electrophile (e.g., Acid Chloride, Activated Ester) immediately.
-
Why? This keeps the free amine concentration low, as it is consumed by the electrophile faster than it can dimerize.
-
Workflow Visualization
This workflow ensures the integrity of the pyrrolidine ring during handling.
Figure 2: Decision tree for handling (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218967 (Parent Structure). Retrieved from [Link]
- Gante, J. (1989). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition.
Sources
Role of aminopyrrolidine scaffolds in fragment-based drug discovery (FBDD)
The Aminopyrrolidine Advantage: A Technical Guide to 3D Scaffolds in Fragment-Based Drug Discovery
Executive Summary: The "Escape from Flatland"
In the modern era of Fragment-Based Drug Discovery (FBDD), the industry is shifting away from flat, sp²-rich heteroaromatics toward three-dimensional, sp³-rich scaffolds. The 3-aminopyrrolidine scaffold represents a "privileged structure" in this paradigm. Unlike benzene or pyridine fragments, aminopyrrolidines offer inherent chirality, high aqueous solubility, and defined vectors for growth that project into three-dimensional space.
This guide details the technical application of aminopyrrolidine scaffolds, moving from library design and synthesis to biophysical screening and fragment elaboration.
Structural Mechanics & Vector Analysis
The utility of the 3-aminopyrrolidine scaffold lies in its ability to break the "flatland" constraints of traditional drug discovery.
Physicochemical Advantages[1]
-
Fsp³ Character: The pyrrolidine ring increases the fraction of sp³ hybridized carbons (
), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuity. -
Conformational Flexibility (Pseudorotation): The pyrrolidine ring undergoes pseudorotation (envelope conformations), allowing the scaffold to sample slightly different spatial arrangements within a binding pocket without a high entropic penalty.
-
Basicity & Salt Bridges: The secondary amine (pKa ~11) often serves as a key anchor point, forming ionic interactions with Aspartate or Glutamate residues in the target protein (e.g., GPCRs or Kinases).
Vector Mapping
Successful fragment growing requires "exit vectors"—positions where new chemical matter can be attached without disrupting the primary binding mode.
-
Vector A (N1-Position): Ideal for reaching solvent-exposed regions or hydrophobic sub-pockets.
-
Vector B (C3-Amine): A versatile handle for amide couplings, sulfonamide formation, or reductive amination.
-
Vector C (C-Ring Substitution): Less common in initial libraries but useful for locking conformation (e.g., 4-fluoro substitution).
Data Table 1: Physicochemical Comparison
| Property | Benzene Fragment (Reference) | 3-Aminopyrrolidine Fragment | Impact on FBDD |
| Geometry | Planar (2D) | Puckered Ring (3D) | Access to distinct sub-pockets. |
| Solubility | Low to Moderate | High | Enables high-concentration NMR/SPR screening. |
| Vectors | Coplanar | Orthogonal | Allows 3D growth trajectories. |
| Chirality | Achiral | Chiral (R/S) | Enantiomers probe specific stereochemical constraints. |
Visualization: Scaffold Vectors & Workflow
The following diagram illustrates the vector potential of the scaffold and the iterative optimization cycle.
Caption: Figure 1. Left: Orthogonal growth vectors on the aminopyrrolidine core. Right: The iterative FBDD workflow from screening to lead generation.
Library Design & Synthetic Protocols
To effectively utilize this scaffold, one must synthesize a library that allows selective functionalization.
Orthogonal Protection Strategy
You cannot simply use "diamino" compounds. You must differentiate the ring nitrogen (N1) from the exocyclic amine (C3-NH2).
-
Strategy: Use N1-Benzyl / C3-Boc or N1-Cbz / C3-Boc .
-
Why? This allows you to selectively deprotect and functionalize one vector while the other remains inert.
Protocol: Synthesis of Mono-Protected Library Block
Objective: Synthesis of (3R)-3-(tert-butoxycarbonylamino)pyrrolidine (Key building block).
-
Starting Material: (3R)-(-)-1-Benzyl-3-aminopyrrolidine.
-
Protection (Vector B):
-
Dissolve starting material (10 mmol) in DCM (50 mL) at 0°C.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and TEA (1.2 eq).
-
Stir at RT for 4 hours. Mechanism: Nucleophilic attack of the primary amine on the carbonyl of Boc₂O.
-
Checkpoint: Monitor by TLC (ninhydrin stain). The primary amine spot should disappear.
-
-
Deprotection (Vector A):
-
Dissolve the N-Benzyl-N'-Boc intermediate in MeOH.
-
Add Pd/C (10% w/w) catalyst. Hydrogenate at 1 atm H₂ (balloon) for 12 hours.
-
Critical Step: Filter through Celite to remove Pd.
-
-
Purification:
-
Concentrate filtrate.[1] The secondary amine (pyrrolidine ring) is now free (N1), while the exocyclic amine is Boc-protected.
-
Yield Validation: Verify via ¹H NMR (look for disappearance of aromatic benzyl protons).
-
Screening Methodologies
Because aminopyrrolidines are highly soluble, they are amenable to high-concentration biophysical screening, which is essential for detecting weak millimolar binders.
Ligand-Observed NMR (STD & WaterLOGSY)
-
Why: These methods detect binding by observing magnetization transfer from the protein to the ligand.
-
Protocol Note: Run screens at 500 µM fragment concentration. Aminopyrrolidines rarely aggregate at this concentration, unlike hydrophobic aromatics, reducing false positives.
Surface Plasmon Resonance (SPR)
-
Clean Screen: Aminopyrrolidines typically show "square wave" sensorgrams (fast on/fast off), characteristic of specific, low-affinity fragment binding.
-
Warning: Due to the basic amine, ensure the running buffer pH is controlled (usually pH 7.4) to maintain a consistent protonation state.
Fragment Elaboration: The "Grow" Phase
Once a hit is validated (ideally with an X-ray structure showing the vector orientation), the scaffold is elaborated.
Strategy: Fragment Growing
This is the most common approach for aminopyrrolidines.[2]
-
Scenario: The pyrrolidine ring (N1) binds in a specificity pocket (e.g., the P1 pocket of a protease).
-
Action: Grow from the C3-amine (Vector B) to reach the catalytic center or an adjacent sub-pocket.
-
Chemistry: Amide coupling is preferred.
Case Study: Histamine H1 Receptor Antagonists
Research by De Graaf et al.[3] (VU Amsterdam) demonstrated the power of 3D fragments.
-
Challenge: Developing novel H1 receptor antagonists.
-
Hit: A simple 3-aminopyrrolidine derivative was identified as a fragment hit.
-
Elaboration: By growing from the exocyclic amine, they optimized the fragment into a high-affinity ligand (VUF26691 , pKi = 8.8).
-
Mechanism: The basic pyrrolidine nitrogen formed an essential ionic interaction with Asp107 in the receptor, while the grown "arm" reached into the hydrophobic binding crevice.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to leads." Journal of Medicinal Chemistry. Link
-
De Graaf, C., et al. (2011). "Crystal structure-based virtual screening for fragment-like ligands of the human histamine H1 receptor." Journal of Medicinal Chemistry. Link
-
Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology. Link
-
Jhoti, H., et al. (2013). "The 'rule of three' for fragment-based drug discovery: where are we now?" Nature Reviews Drug Discovery. Link
-
Verdonk, M. L., et al. (2003). "Virtual screening using protein-ligand docking: avoiding the 'flatland' trap." Journal of Computer-Aided Molecular Design. Link
Sources
(2S,4R)-Aminoproline Derivatives: Architecting Rigidity and Pre-organization in PROTAC Linkers for Enhanced Protein Degradation
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is critically dependent on the chemical linker that connects the warhead and E3 ligase-recruiting ligands. While often viewed as a simple spacer, the linker's architecture dictates the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), ultimately governing degradation efficiency, selectivity, and pharmacokinetic properties.[1][2][3] This guide moves beyond conventional flexible linkers to provide a deep dive into the strategic implementation of (2S,4R)-aminoproline derivatives. These building blocks introduce conformational rigidity, enabling precise spatial control and pre-organization of the PROTAC molecule. We will explore the stereochemical rationale, synthetic strategies, and profound impact of these constrained linkers on PROTAC performance, offering a new paradigm for rational degrader design.
The Linker's Gambit: From Passive Spacer to Active Modulator
PROTACs operate by hijacking the cell's ubiquitin-proteasome system (UPS) to induce degradation of a specific protein of interest (POI).[1][] This is achieved through the formation of a ternary complex, an event heavily influenced by the linker's characteristics.[5][6]
-
Length and Flexibility: The linker must be long enough to span the distance between the POI and E3 ligase but not so long that it promotes unproductive binding modes or an entropic penalty upon complex formation.[][7][8] Early-stage PROTACs frequently employed flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[2][9] However, their high conformational freedom can lead to a significant loss of entropy when forming the ordered ternary complex.[10]
-
Composition and Physicochemical Properties: The linker's chemical makeup impacts crucial drug-like properties, including solubility, cell permeability, and metabolic stability.[1][11] For instance, PEG linkers enhance hydrophilicity, while more rigid, cyclic structures can improve metabolic resistance.[2][10][12]
-
Rigidity and Pre-organization: The introduction of rigid structural elements, such as aromatic rings, piperazines, or cycloalkanes, constrains the PROTAC's conformation.[2][5] This pre-organization can reduce the entropic penalty associated with ternary complex formation, potentially leading to more stable complexes, enhanced cooperativity, and improved degradation potency.[10][13]
It is within this context of rigid design that (2S,4R)-aminoproline derivatives emerge as a superior class of building blocks.
The (2S,4R) Stereochemical Advantage
The proline ring is unique among proteinogenic amino acids for its constrained conformational space.[14][15][16] The (2S,4R) stereochemistry, readily accessible from the natural product (2S,4R)-4-hydroxyproline (Hyp), provides a well-defined three-dimensional scaffold.[17][18] Integrating this motif into a PROTAC linker offers several distinct advantages over both flexible chains and planar rigid structures.
-
Vectorial Control: The rigid pyrrolidine ring acts as a non-planar "strut," orienting the POI and E3 ligase ligands in a specific, predictable spatial arrangement. This contrasts with flexible linkers, which allow for a multitude of non-productive conformations, and simple aromatic linkers, which primarily offer planar rigidity.
-
Reduced Entropic Penalty: By locking a portion of the linker into a defined conformation, the (2S,4R)-aminoproline scaffold pre-organizes the PROTAC for binding. This minimizes the conformational entropy lost upon forming the ternary complex, a key thermodynamic driver for enhanced stability and potency.[10]
-
Improved Selectivity: The defined geometry imposed by the proline derivative can create a more selective "hand-in-glove" fit for the target POI-E3 ligase pair, potentially disfavoring the formation of off-target ternary complexes.[1]
-
Tunable Physicochemical Properties: The proline scaffold provides multiple points for chemical modification, allowing for the fine-tuning of solubility and permeability without compromising the core rigid structure.
The logical flow from linker properties to degradation efficacy is illustrated below.
Sources
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- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
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Conformational bias of (2S,4R)-aminoproline in peptide secondary structures
An In-Depth Technical Guide to the Conformational Bias of (2S,4R)-Aminoproline in Peptide Secondary Structures
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and biomaterial engineering, offering a powerful toolkit to modulate structure, stability, and function. Among these, proline analogs stand out for their profound impact on peptide backbone conformation. This guide provides a comprehensive technical overview of (2S,4R)-aminoproline (Amp), a naturally occurring proline analog, focusing on its intrinsic conformational biases and their application in directing peptide secondary structures. We will delve into the stereoelectronic effects governing its pyrrolidine ring pucker, its influence on amide bond isomerization, and its role in stabilizing specific secondary structural motifs such as β-turns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of (2S,4R)-Amp in peptide design and engineering.
Introduction: The Unique Role of Proline and its Analogs in Peptide Architecture
Proline, with its cyclic side chain that incorporates the backbone amide nitrogen, is unique among the proteinogenic amino acids. This cyclic structure imparts exceptional conformational rigidity, restricting the backbone dihedral angle φ to approximately -65°.[1] This rigidity makes proline a structural disruptor in the middle of regular secondary structures like α-helices and β-sheets, but also a key residue in the formation of turns and loops.[1] The pyrrolidine ring of proline is not planar and can adopt two distinct puckered conformations, Cγ-exo and Cγ-endo, which are in dynamic equilibrium. This equilibrium, along with the cis/trans isomerization of the preceding peptide bond, significantly influences the local and global conformation of a peptide.
The strategic substitution of proline with its analogs allows for the fine-tuning of these conformational preferences. By introducing substituents on the pyrrolidine ring, one can introduce steric and stereoelectronic effects that bias the ring pucker and, consequently, the peptide backbone conformation.[2][3] (2S,4R)-aminoproline (Amp) is a particularly interesting proline analog due to its ability to introduce a pH-responsive element and to strongly influence the local secondary structure.
The Stereochemistry and Conformational Preferences of (2S,4R)-Aminoproline
The conformational bias of (2S,4R)-Amp is primarily dictated by the stereochemistry at the C4 position. The 4R-amino group, being an electron-withdrawing substituent, leads to a preference for the Cγ-exo ring pucker.[2][4] This preference is a result of stereoelectronic effects, specifically the gauche effect, where the electron-withdrawing substituent on the Cγ atom favors a gauche relationship with the electron-rich amide nitrogen. This Cγ-exo pucker, in turn, stabilizes the trans conformation of the preceding peptide bond.[2][4]
The protonation state of the 4-amino group, with a pKa value near physiological pH (around 7.5-7.8), can further influence the electronic properties and conformational preferences of the Amp residue, making it a useful tool for designing pH-responsive peptides. While side-chain protonation does not significantly alter the ring conformation, it can affect the amide rotation properties.
Pyrrolidine Ring Pucker: Cγ-exo vs. Cγ-endo
The puckering of the proline ring is a critical determinant of the overall peptide conformation. The two low-energy conformations are the Cγ-exo and Cγ-endo puckers, where the Cγ atom is displaced on the opposite (exo) or the same (endo) side of the ring as the carboxyl group, respectively.
Figure 1: Conformational equilibrium of the proline ring and the biasing effect of the 4R-amino substituent in (2S,4R)-aminoproline.
Influence of (2S,4R)-Aminoproline on Peptide Secondary Structures
The strong preference of (2S,4R)-Amp for a Cγ-exo pucker and a trans preceding peptide bond makes it a powerful tool for inducing and stabilizing specific secondary structures, particularly β-turns.
Stabilization of β-Turns
β-turns are four-residue structures that reverse the direction of the polypeptide chain and are crucial for the folding of proteins and peptides.[5][6] Proline is frequently found in β-turns, particularly at the i+1 position. The conformational constraints imposed by (2S,4R)-Amp make it an excellent candidate for stabilizing β-turns. The Cγ-exo pucker of (2S,4R)-Amp at the i+1 position is compatible with the dihedral angles required for several types of β-turns, most notably type I and type II' β-turns.
| Turn Type | φi+1 | ψi+1 | φi+2 | ψi+2 |
| Type I | -60° | -30° | -90° | 0° |
| Type I' | 60° | 30° | 90° | 0° |
| Type II | -60° | 120° | 80° | 0° |
| Type II' | 60° | -120° | -80° | 0° |
| Table 1: Ideal dihedral angles for common β-turn types. The φ angle of proline and its analogs is constrained to approximately -60°, making them suitable for the i+1 position of type I and type II turns. |
Impact on Helical Structures
While proline is generally considered a "helix breaker" due to its inability to act as a hydrogen bond donor and its restricted φ angle, it can be found at the N-terminus of α-helices where it can act as a helix initiator.[1][7] The incorporation of (2S,4R)-Amp at the N-terminus of a helical peptide can influence the stability of the helix. However, its strong turn-promoting propensity often outweighs its ability to stabilize a helical conformation, and its inclusion within a helical sequence typically leads to a kink or disruption of the helix.[8]
Experimental Characterization of (2S,4R)-Aminoproline-Containing Peptides
A combination of spectroscopic techniques is typically employed to characterize the conformational effects of (2S,4R)-Amp in peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9][10] For (2S,4R)-Amp-containing peptides, the following NMR experiments are particularly informative:
-
1D ¹H NMR: Provides a general assessment of peptide purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of all amino acid residues.[11]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are crucial for determining the cis/trans isomerization state of the peptide bond preceding the Amp residue and for calculating inter-proton distances for 3D structure determination.[11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Allows for the assignment of carbon resonances.[11]
-
Measurement of ³J(Hα,Hβ) coupling constants: The magnitude of these coupling constants can provide information about the puckering of the pyrrolidine ring.
Experimental Protocol: NMR Analysis of an Amp-Containing Peptide
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.[11] Adjust the pH if necessary.
-
Data Acquisition: Acquire a standard set of 1D and 2D NMR spectra (¹H, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.[11]
-
Data Processing and Analysis: Process the NMR data using appropriate software. Assign the proton and carbon resonances. Analyze the NOESY spectra for sequential and medium-range NOEs to determine the secondary structure. Measure the ³J(Hα,Hβ) coupling constants to assess the ring pucker.
-
Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[12] The CD spectrum of a peptide containing a β-turn induced by (2S,4R)-Amp will typically show a weak positive band around 220-230 nm and a strong negative band around 200 nm. The pH-dependent conformational changes can also be monitored by CD spectroscopy.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of peptides in the solid state.[13][14] Obtaining a crystal structure of a (2S,4R)-Amp-containing peptide can provide definitive evidence of its conformational preferences and its role in stabilizing a particular secondary structure.
Experimental Workflow: Characterization of an Amp-Containing Peptide
Figure 2: A typical experimental workflow for the synthesis and conformational analysis of a peptide containing (2S,4R)-aminoproline.
Synthesis of (2S,4R)-Aminoproline-Containing Peptides
Peptides incorporating (2S,4R)-Amp are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected (2S,4R)-aminoproline.[15]
Experimental Protocol: Solid-Phase Synthesis of an Amp-Containing Peptide
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the deprotected resin using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, including Fmoc-(2S,4R)-Amp-OH.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.[11]
Applications in Drug Design and Biomaterial Science
The ability of (2S,4R)-Amp to induce and stabilize specific secondary structures makes it a valuable tool in drug design and biomaterial science.
-
Peptidomimetics: By constraining the conformation of a peptide, (2S,4R)-Amp can be used to develop peptidomimetics with enhanced receptor binding affinity and selectivity.[16]
-
pH-Responsive Drug Delivery: The pH-sensitive nature of the amino group can be exploited to design drug delivery systems that release their cargo in response to changes in pH.
-
Biomaterial Engineering: The incorporation of (2S,4R)-Amp can be used to control the self-assembly of peptides into well-defined nanostructures for applications in tissue engineering and regenerative medicine.
Conclusion
(2S,4R)-aminoproline is a versatile and powerful tool for peptide chemists and drug designers. Its strong conformational bias towards a Cγ-exo ring pucker and a trans preceding peptide bond allows for the rational design of peptides with well-defined secondary structures, particularly β-turns. The pH-responsive nature of its side chain adds another layer of functionality, enabling the development of "smart" peptides and biomaterials. A thorough understanding of its conformational preferences, coupled with the appropriate analytical techniques, will continue to drive innovation in the field of peptide science.
References
-
DeRider, M. L., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3154-3167. [Link]
-
Kubyshkin, V., & Budisa, N. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(21), 9953-9961. [Link]
-
DeRider, M. L., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
-
Kubyshkin, V., & Budisa, N. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(21), 9953-9961. [Link]
-
Tressler, C. M., & Zondlo, N. J. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(19), 9094-9104. [Link]
-
Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]
-
Tooth Fairy Tutor. (2022, May 30). Stabilizing Features of Alpha Helix Peptide | Biochemistry [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Proline. In Wikipedia. Retrieved February 24, 2026, from [Link]
-
Das, S., & Balaram, P. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 335-354. [Link]
-
Sun, J. K., et al. (2002). Effect of the N1 residue on the stability of the α-helix for all 20 amino acids. Protein Science, 11(8), 1993-2000. [Link]
-
Mart, R. J., et al. (2021). Stapled beta-hairpins featuring 4-mercaptoproline. PMC. [Link]
-
Zwick, C. R., III, & Renata, H. (2020). A One-Pot Chemoenzymatic Synthesis of (2S,4R)-4-Methylproline Enables the First Total Synthesis of Antiviral Lipopeptide Cavinafungin B. ChemRxiv. [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Triclinic Labs. [Link]
-
Sampson, W. S., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science, 5(9), 403-409. [Link]
-
Marqusee, S., & Baldwin, R. L. (1987). Stabilization of alpha-helical structures in short peptides via end capping. Proceedings of the National Academy of Sciences, 84(24), 8898-8902. [Link]
-
Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]
-
Kubyshkin, V., et al. (2014). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. Journal of Peptide Science, 20(10), 769-775. [Link]
-
Rubini, M., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e20422. [Link]
-
Lynn, A. M., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 79-88. [Link]
-
Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
Bretscher, L. E., et al. (2001). Practical syntheses of 4-fluoroprolines. The Journal of Organic Chemistry, 66(26), 8829-8835. [Link]
-
Jeon, D., et al. (2009). Structural and functional implications of a proline residue in the antimicrobial peptide gaegurin. Biochemistry, 48(33), 7847-7856. [Link]
-
Wlodawer, A. (2003). x Ray crystallography. Journal of Neurology, Neurosurgery & Psychiatry, 74(Suppl 1), i6-i10. [Link]
-
Wlodawer, A., & Dauter, Z. (n.d.). Protein X-ray Crystallography: Basic principles. [Link]
-
Balaram, H., & Balaram, P. (2009). Structures of polyproline peptides. (A) cis-(2S,4S)-L-Prolyl (L C ),... ResearchGate. [Link]
-
Bochicchio, B., et al. (2013). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. PLoS ONE, 8(12), e82846. [Link]
-
Bochicchio, B., et al. (2013). Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. PLoS ONE, 8(12), e82846. [Link]
-
Dauter, Z., & Wlodawer, A. (2014). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 61(1), 1-13. [Link]
-
Hoffmann, K., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(21), 4966. [Link]
-
de Brevern, A. G. (2022). A Perspective on the (Rise and Fall of) Protein β-Turns. Biomolecules, 12(10), 1475. [Link]
-
Belvisi, L., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 26(19), 6030. [Link]
-
Maxim, S.-H., & Dunbrack, R. L., Jr. (2019). A new clustering and nomenclature for beta turns derived from high-resolution protein structures. PLoS Computational Biology, 15(3), e1006844. [Link]
Sources
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- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A new clustering and nomenclature for beta turns derived from high-resolution protein structures | PLOS Computational Biology [journals.plos.org]
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- 8. researchgate.net [researchgate.net]
- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Stereoselective Synthesis of 7-Substituted Fluoroquinolones Utilizing (2S,4R)-Aminopyrrolidine Derivatives
Introduction: The Critical Role of Chirality in Modern Fluoroquinolone Design
Fluoroquinolones represent a powerful class of broad-spectrum synthetic antibiotics, distinguished by their mechanism of action which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The biological activity and pharmacokinetic profile of these compounds are profoundly influenced by the nature of the substituent at the C-7 position of the quinolone core.[2][3] Among the most successful modifications has been the introduction of chiral aminopyrrolidine moieties. The specific stereochemistry of these substituents is not a trivial detail; it is a critical determinant of antibacterial potency, spectrum, and safety.[4][5][6][7] It has been demonstrated that different enantiomers of a drug can possess vastly different biological activities and safety profiles.[5][8]
This application note provides a detailed guide for the synthesis of 7-substituted fluoroquinolones, with a specific focus on the incorporation of (2S,4R)-aminopyrrolidine derivatives. We will delve into the mechanistic rationale behind the key synthetic step, provide a robust and validated protocol, and offer insights into the characterization and troubleshooting of this synthetic sequence. The methodologies described herein are intended for researchers and professionals engaged in the discovery and development of novel antibacterial agents.
Reaction Mechanism and Rationale: The SNAr Reaction
The cornerstone of this synthesis is a Nucleophilic Aromatic Substitution (SNA_r) reaction.[9][10] In this process, the secondary amine of the (2S,4R)-aminopyrrolidine derivative acts as a nucleophile, attacking the electron-deficient C-7 position of the fluoroquinolone core. This position is activated towards nucleophilic attack by the presence of electron-withdrawing groups on the aromatic ring, namely the C-4 carbonyl and the C-6 fluorine atom.[10][11] The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which subsequently rearomatizes by expelling the fluoride ion at the C-7 position as a leaving group.[10][11]
The choice of the (2S,4R) stereoisomer is paramount. This specific configuration has been shown to orient the substituents on the pyrrolidine ring in a manner that optimizes interaction with the bacterial target enzymes, thereby enhancing antibacterial activity.[1] The absolute stereochemistry at the 2-position of the pyrrolidine ring is particularly critical for maintaining potent antibacterial activity.[1]
Caption: General workflow for the synthesis of 7-substituted fluoroquinolones.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative 7-((2S,4R)-2-amino-4-methylpyrrolidin-1-yl)-fluoroquinolone derivative.
Materials and Reagents
-
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
(2S,4R)-4-Amino-2-methylpyrrolidine (or its protected equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1N solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Synthesis of 7-((2S,4R)-4-amino-2-methylpyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add triethylamine (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.
-
Addition of Aminopyrrolidine: To the stirred solution, add (2S,4R)-4-amino-2-methylpyrrolidine (1.1-1.2 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir. A precipitate should form.
-
Adjust the pH to 7-8 with a 1N HCl solution.
-
Collect the solid precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a DCM/MeOH gradient.
-
| Fluoroquinolone Core | Amine Substituent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | (2S,4R)-4-Amino-2-methylpyrrolidine | TEA | DMF | 90 | 6 | 75-85 |
| 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | (2S,4R)-4-Amino-2-ethylpyrrolidine | DIPEA | DMSO | 100 | 8 | 70-80 |
| 1-(2,4-Difluorophenyl)-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | (2S,4R)-4-Amino-2-methylpyrrolidine | K₂CO₃ | Acetonitrile | Reflux | 12 | 65-75 |
Table 1: Representative Reaction Conditions for the Synthesis of 7-Substituted Fluoroquinolones.
Characterization and Data Analysis
The synthesized compounds must be rigorously characterized to confirm their structure and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The disappearance of the C-7 fluorine signal in ¹⁹F NMR (if applicable) and the appearance of new signals corresponding to the aminopyrrolidine moiety confirm the successful substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.
Sources
- 1. Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pioneerpublisher.com [pioneerpublisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. The role of stereochemistry of antibiotic agents in the development of antibiotic resistance in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. learninglink.oup.com [learninglink.oup.com]
Application Note: Protocol for Incorporating (2S,4R)-Methyl 4-Aminopyrrolidine-2-Carboxylate into Peptides
This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the strategic incorporation of (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate (also known as the methyl ester of trans-4-aminoproline, or Amp) into peptides.
Abstract
The incorporation of (2S,4R)-4-aminoproline (Amp) into peptide backbones offers a unique vector for functionalization and conformational control. Unlike natural proline, the 4-amino group provides an orthogonal handle for conjugation (e.g., fluorophores, staples, drugs) while the pyrrolidine ring exerts strong stereoelectronic effects, promoting the polyproline II (PPII) helix and stabilizing collagen triple helices via a
Strategic Planning & Mechanistic Insight
The Molecule
-
Name: (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate
-
Stereochemistry: trans relative configuration (analogous to natural hydroxyproline, Hyp).
-
Key Feature: The C4-amino group is a primary amine, while the ring nitrogen (N1) is a secondary amine.
-
Challenge: The starting material is a methyl ester. Direct SPPS requires a free C-terminal acid for coupling (unless used as the C-terminal residue). Furthermore, orthogonal protection is required to distinguish N1 (backbone) from N4 (side chain).
Conformational Impact
The (2S,4R) configuration enforces a
Protection Strategy (Orthogonality)
To utilize this molecule in Fmoc-SPPS, we must convert the methyl ester precursor into Fmoc-(2S,4R)-Amp(Boc)-OH .
-
N1 (Alpha-amine): Protected with Fmoc (base labile).[1]
-
N4 (Gamma-amine): Protected with Boc (acid labile, removed during global cleavage). Alternative:Alloc or ivDde if post-synthetic modification of the side chain is required.
-
C-Terminus: Free acid for activation.
Protocol 1: Preparation of the SPPS Building Block
Objective: Convert (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate dihydrochloride into Fmoc-(2S,4R)-Amp(Boc)-OH . Rationale: The Copper(II) chelation method is the "Gold Standard" for regioselectivity, ensuring exclusive protection of the N4 side chain without affecting the N1 alpha-amine.
Materials
-
Starting Material: (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate · 2HCl
-
Reagents: Copper(II) sulfate pentahydrate (
), Sodium hydroxide (NaOH), Di-tert-butyl dicarbonate ( ), Fmoc-OSu, EDTA, Acetone, Dioxane.
Workflow Diagram (Graphviz)
Caption: Chemo-selective synthesis of Fmoc-Amp(Boc)-OH utilizing Copper(II) masking to differentiate N1 and N4 amines.
Step-by-Step Methodology
-
Hydrolysis of Ester:
-
Dissolve 10 mmol of the methyl ester dihydrochloride in 20 mL water.
-
Add 40 mL of 2M NaOH (excess to handle HCl salts and hydrolysis). Stir at RT for 2 hours.
-
Checkpoint: Monitor by TLC or LCMS for disappearance of the ester.
-
-
Copper(II) Complexation:
-
Adjust pH to ~9. Add a solution of
(1.1 eq, 11 mmol) in water. -
Stir for 30 mins. The solution will turn deep blue/purple, indicating the formation of the
complex (chelated to N1 and carboxylate).
-
-
N4-Boc Protection:
-
Add acetone (30 mL) to the aqueous solution.
-
Add
(1.5 eq, 15 mmol) and sodium bicarbonate (2 eq). -
Stir overnight at RT. The copper complex protects N1, forcing Boc to react only with N4.
-
-
Decomplexation:
-
Add EDTA disodium salt (1.5 eq relative to Cu) and stir for 2-4 hours. The solution color changes as Cu is sequestered.
-
Filter the precipitate (H-Amp(Boc)-OH) or extract. Note: The zwitterion is water-soluble; ion exchange or careful precipitation is often needed.
-
-
N1-Fmoc Protection:
-
Dissolve the crude H-Amp(Boc)-OH in water/dioxane (1:1).
-
Add
(2 eq) and Fmoc-OSu (1.1 eq). Stir for 4-6 hours. -
Workup: Acidify to pH 2-3 with KHSO4 (avoid strong HCl to preserve Boc). Extract with Ethyl Acetate.[2] Wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (DCM/MeOH/AcOH) or crystallization.
-
Protocol 2: Solid Phase Peptide Synthesis (SPPS)
Context: This protocol assumes the use of the synthesized Fmoc-Amp(Boc)-OH in a standard Fmoc/tBu workflow.
Resin Selection
-
C-Terminal Incorporation: If Amp is the C-terminal residue, use 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Reason: Loading Fmoc-Amp(Boc)-OH onto 2-CTC is racemization-free and prevents diketopiperazine (DKP) formation during the cleavage of the second residue.
-
-
Internal Incorporation: Rink Amide or Wang Resin is suitable.
Coupling Parameters
Due to the steric hindrance of the secondary amine (proline ring) and the inductive effect of the 4-amino group, coupling requires potent activation.
| Parameter | Recommendation | Notes |
| Coupling Reagents | DIC / Oxyma Pure | Preferred for low racemization and high efficiency. |
| Alternative | HATU / DIPEA | Use only if DIC/Oxyma fails; risk of epimerization is higher. |
| Equivalents | 3.0 - 4.0 eq | Higher excess needed due to steric bulk. |
| Reaction Time | 60 - 90 mins | Double coupling recommended for difficult sequences. |
| Fmoc Deprotection | 20% Piperidine + 0.1M HOBt | HOBt suppresses aspartimide formation (if Asp is present) and racemization. |
SPPS Cycle Diagram (Graphviz)
Caption: Optimized SPPS cycle for sterically demanding proline derivatives.
Cleavage & Isolation
-
Reagent: TFA / TIS /
(95:2.5:2.5). -
Time: 2-3 hours.
-
Mechanism: TFA removes the N-terminal Fmoc (if not removed previously) and the N4-Boc group simultaneously, yielding the free amine on the proline ring.
-
Precipitation: Cold Diethyl Ether.
Troubleshooting & Optimization
Diketopiperazine (DKP) Formation
-
Risk: When Amp is the C-terminal residue (attached to resin) and the Fmoc group of the second amino acid is removed, the free amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.
-
Solution: Use Trityl-based resins (2-CTC) which have substantial steric bulk, preventing this cyclization. Alternatively, use the Fmoc-AA-OH coupling method for the second residue with very short deprotection times.
Incomplete Coupling
-
Observation: Colorimetric test (Chloranil test is required for secondary amines like Pro/Amp; Kaiser test will not work on the Pro N-terminus) shows blue particles.
-
Remedy: Switch to HATU/HOAt activation for the difficult coupling onto the Amp nitrogen. Increase temperature to 50°C (microwave assisted) if available, but keep time short (5 min) to avoid epimerization.
References
-
Synthesis and Conformational Analysis
- Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry.
- Copper(II) Complexation Strategy: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Standard reference for Cu-complex protection of diamino acids).
-
SPPS of Proline Derivatives
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Conformational Effects of 4-Aminoproline
- Kuemin, M., et al. (2009). Tuning the cis/trans Conformer Ratio of Xaa-Pro Amide Bonds by Intramolecular Hydrogen Bonds. Journal of the American Chemical Society.
Sources
Reductive amination conditions for N-alkylation of 4-aminoproline esters
An Application Guide to the N-alkylation of 4-Aminoproline Esters via Reductive Amination
Introduction: The Significance of N-Alkylated 4-Aminoproline Esters
The 4-aminoproline scaffold is a privileged motif in medicinal chemistry, serving as a versatile building block for a wide array of bioactive molecules, including enzyme inhibitors and peptide mimetics. The ability to selectively introduce substituents on the secondary amine (N-alkylation) is critical for modulating the pharmacological properties of these compounds, such as potency, selectivity, and pharmacokinetic profiles. Among the various methods for C-N bond formation, reductive amination stands out as a robust and highly reliable strategy.[1][2]
This method, also known as reductive alkylation, circumvents the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[1][3] It involves the reaction of the 4-aminoproline ester with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ to yield the desired N-alkylated product.[2] Modern variations of this reaction, particularly those using hydride reducing agents or catalytic hydrogenation, are valued for their high yields, mild conditions, and broad functional group tolerance, making them indispensable tools in drug development.[4][5]
This guide provides a detailed exploration of the conditions, mechanisms, and best practices for the N-alkylation of 4-aminoproline esters, tailored for researchers and scientists in organic synthesis and drug discovery.
Core Principles & Mechanistic Insights
The success of a reductive amination hinges on the delicate balance between the formation of the C=N bond of the imine intermediate and its subsequent reduction. The overall transformation can be dissected into two key stages:
-
Imine/Iminium Ion Formation: The secondary amine of the proline ester nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. This step is typically the rate-limiting step and is catalyzed by mild acid.[6] The pH must be carefully controlled; if the solution is too acidic, the amine will be fully protonated and non-nucleophilic, and if it's too basic, the carbonyl will not be sufficiently activated and the final dehydration step will be slow. A pH range of 5-7 is generally optimal.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion (C=N+) much faster than it reduces the starting carbonyl compound (C=O). This selectivity is the cornerstone of the one-pot procedure's success.
Caption: The two-stage mechanism of reductive amination.
Selection of Reagents: A Strategic Choice
The choice of reducing agent and solvent is critical and dictates the reaction setup, scope, and outcome.
Reducing Agents
The ideal reducing agent should be mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the intermediate iminium ion.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[7] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it highly selective for iminium ions over carbonyls.[7] This allows for a convenient one-pot procedure where all reagents are mixed at the start. It is moisture-sensitive and reactions are typically performed in anhydrous aprotic solvents.
-
Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is also selective for iminium ions under mildly acidic conditions.[1] Unlike STAB, it is stable in protic solvents like methanol. However, its high toxicity and the potential for generating hydrogen cyanide gas in acidic conditions have led to its replacement by STAB in many laboratories.
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, NaBH₄ is capable of reducing both carbonyls and iminium ions.[8] To achieve selectivity, the reaction must be performed in a stepwise manner: the proline ester and carbonyl are first stirred together to allow for imine formation, followed by the addition of NaBH₄.[1]
-
Catalytic Hydrogenation (H₂ with a metal catalyst): This method is considered a "green" alternative, as the only byproduct is water.[9] Catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are commonly used.[4] This approach is highly effective but may not be compatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or nitro groups.
Solvents and Additives
-
Solvents: The choice of solvent is often dictated by the reducing agent.
-
Acid Catalysts: For less reactive ketones or sterically hindered amines, the addition of a catalytic amount of acetic acid (AcOH) can facilitate imine formation and accelerate the reaction.[7][10]
Comparative Overview of Reaction Conditions
| Reducing Agent | Typical Solvent(s) | Procedure | Advantages | Disadvantages |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | One-pot | High selectivity, mild conditions, broad scope.[7][10] | Moisture sensitive, relatively expensive. |
| NaBH₄ | MeOH, EtOH | Stepwise | Inexpensive, readily available.[8] | Lower selectivity, requires careful addition.[1] |
| NaBH₃CN | MeOH | One-pot | Good selectivity, stable in protic solvents. | Highly toxic, potential HCN release.[1] |
| H₂ and Pd/C | EtOH, MeOH, EtOAc | One-pot | Green (water is the only byproduct), cost-effective for scale-up.[9] | Requires specialized hydrogenation equipment, not compatible with some functional groups. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General N-Alkylation using Sodium Triacetoxyborohydride (STAB)
This one-pot protocol is the most widely used and recommended method for its simplicity and high efficiency.[11]
Caption: Standard workflow for STAB-mediated reductive amination.
Materials:
-
4-Aminoproline ester hydrochloride salt (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, if starting with the HCl salt)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 4-aminoproline ester hydrochloride salt (1.0 eq) and anhydrous DCE (to make a ~0.1 M solution).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 5 minutes.
-
Add the aldehyde or ketone (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) in one portion. The addition may cause some effervescence.
-
Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Once complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, add more DCM if necessary, and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Protocol 2: Stepwise N-Alkylation using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative, particularly when STAB is not available. The key is the sequential addition of the reducing agent.
Materials:
-
4-Aminoproline ester (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the 4-aminoproline ester (1.0 eq) and the aldehyde or ketone (1.1 eq) in methanol (to make a ~0.1 M solution).
-
Stir the mixture at room temperature for 1-2 hours to ensure the formation of the imine intermediate. The progress of imine formation can be monitored by LC-MS if desired.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions. Control the addition rate to manage gas evolution and maintain the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Low Yield/No Reaction: If the reaction stalls, especially with a less reactive ketone, consider adding 0.5-1.0 equivalents of acetic acid to catalyze imine formation.[10][11] For sterically hindered substrates, increasing the reaction temperature to 40-50 °C may be necessary.
-
Over-alkylation: While less common with secondary amines like 4-aminoproline, if dialkylation of a primary amine impurity is a concern, use a minimal excess of the carbonyl compound (1.05-1.1 eq).[11]
-
Competing Carbonyl Reduction: This is primarily an issue when using NaBH₄. Ensure sufficient time is given for imine formation before adding the reducing agent, and keep the temperature low during addition.[1]
-
Racemization: The stereocenter at the 4-position of the proline ring is generally stable under these conditions. However, the α-carbon of the ester can be susceptible to epimerization under harsh basic or acidic conditions. It is crucial to maintain neutral or mildly acidic conditions and avoid strong bases during workup.[12]
References
- Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Organic Chemistry Data.
- Organic Chemistry Portal.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Bäuerle, G., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews.
- ResearchGate. (n.d.). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines | Request PDF.
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews.
- Kanto Chemical Co., Inc.
- Medley, J. W. Myers Chem 115.
- All 'bout Chemistry. (2020, September 10).
- Wikipedia. (n.d.).
- Abdel-Magid, A. F., et al. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF.
- Galkin, M. V., et al. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.
- Polshettiwar, V., & Jones, R. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 6. youtube.com [youtube.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (2S,4R)-Aminoproline as a Chiral Scaffold in Asymmetric Synthesis
Abstract
This application note details the utility of (2S,4R)-4-aminoproline (Amp) and its derivatives as high-performance chiral controllers in asymmetric synthesis. While L-proline is the foundational organocatalyst, the introduction of an amino group at the C4 position (specifically in the trans relationship to the carboxylic acid) creates a bifunctional scaffold capable of superior stereocontrol through secondary hydrogen-bonding interactions. This guide covers the structural advantages of the (2S,4R) configuration, protocols for its use in direct asymmetric aldol reactions, and its application as a rigid scaffold in ligand design.
Structural Advantages & Mechanistic Basis
The core value of (2S,4R)-aminoproline lies in its stereochemical rigidity and functional density. Unlike unsubstituted proline, the C4-amino group provides a handle for electronic tuning and secondary coordination.
The "Trans" Advantage
The (2S,4R) configuration places the C4-substituent trans to the C2-carboxylic acid. In organocatalysis, this geometry is critical:
-
Steric Shielding: Bulky groups at C4 shield the "top" face of the enamine intermediate, forcing approach from the opposite side.
-
H-Bonding Networks: Derivatization of the C4-amine (e.g., with sulfonamides or thioureas) creates a secondary H-bond donor site. This mimics Type I aldolases, stabilizing the transition state via a precise hydrogen-bonding network that simple proline cannot achieve.
Mechanistic Pathway (Organocatalysis)
The catalytic cycle follows the enamine activation mode. The C4-substituent plays a "co-catalytic" role, directing the electrophile (aldehyde) via hydrogen bonding.
Figure 1: The enamine catalytic cycle. The (2S,4R)-scaffold ensures the enamine and electrophile are brought into proximity via the C4-substituent's H-bonding capability.
Protocol: Asymmetric Aldol Reaction
Application: Synthesis of chiral diols and β-hydroxy ketones.
This protocol utilizes a (2S,4R)-4-(Ts-amino)proline derivative. The tosyl group at C4 acts as a hydrogen bond donor and increases the solubility of the catalyst in organic solvents compared to native proline.
Materials & Reagents
-
Catalyst: (2S,4R)-4-(p-toluenesulfonamido)pyrrolidine-2-carboxylic acid (5–10 mol%).
-
Donor: Cyclohexanone (or acetone).
-
Acceptor: 4-Nitrobenzaldehyde (model substrate).
-
Solvent: DMSO/Water (9:1 v/v) or Chloroform (depending on solubility).
-
Quench: Saturated Ammonium Chloride (aq).
Experimental Procedure
Step 1: Catalyst Activation
-
Weigh 10 mol% of the (2S,4R)-catalyst into a flame-dried reaction vial.
-
Add the solvent (DMSO/H₂O 9:1 is recommended for difficult substrates to enhance the hydrophobic effect).
-
Stir at room temperature (25°C) for 5 minutes until fully dissolved.
Step 2: Enamine Formation
-
Add the Ketone Donor (1.0 mmol, 5.0 equiv) to the catalyst solution.
-
Critical Step: Allow the mixture to stir for 15–30 minutes before adding the aldehyde. This "incubation" period ensures the equilibrium shifts toward the enamine intermediate.
Step 3: Asymmetric Addition
-
Add the Aldehyde Acceptor (0.2 mmol, 1.0 equiv).
-
Seal the vial and stir.
-
Temperature: Maintain 4°C to 25°C. Lower temperatures (4°C) often improve enantiomeric excess (ee) at the cost of reaction rate.
-
Time: Monitor via TLC or LC-MS (typically 12–48 hours).
-
Step 4: Work-up and Purification
-
Quench the reaction with sat. NH₄Cl (2 mL).
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Analysis & Optimization
Summarize your screening results using the table below to determine optimal conditions.
| Parameter | Variation | Expected Impact |
| Solvent | DMSO vs. CHCl₃ | DMSO promotes H-bonding; CHCl₃ is better for greasy substrates. |
| Water Content | 0% vs. 10% vol | Small amounts of water often accelerate the hydrolysis step (turnover). |
| C4-Substituent | -NHTs vs. -NHBz | Sulfonamides (-Ts) are more acidic (better H-donors) than amides (-Bz). |
| Temp | 0°C vs. RT | Lower temp increases ee but requires longer reaction times. |
Application: Ligand Synthesis & Peptidomimetics
Beyond organocatalysis, the (2S,4R)-aminoproline scaffold serves as a "chiral lock" in metal ligand design and peptide engineering.
Chiral Ligand Synthesis
The diamine nature of (2S,4R)-Amp allows it to function as a backbone for N,N-ligands in transition metal catalysis (e.g., Cu(II) or Zn(II) Lewis acids).
-
Protocol Overview: Protection of the secondary amine (N1) followed by derivatization of the primary amine (N4) allows for the construction of unsymmetrical ligands.
-
Key Advantage: The rigid pyrrolidine ring prevents ligand flexibility, reducing the entropic penalty upon metal binding.
Peptidomimetics (The "Auxiliary" Role)
In drug development, (2S,4R)-Amp is used to replace Proline in peptide sequences to induce specific secondary structures (e.g., Polyproline II helix or β-turns).
-
pH Responsiveness: The C4-amino group (pKa ~9-10) can be protonated/deprotonated under physiological conditions, acting as a pH-switch that alters the peptide's conformation [1].
Workflow: Catalyst Screening & Optimization
Use the following logic flow to optimize the (2S,4R)-Amp scaffold for a new target reaction.
Figure 2: Decision matrix for optimizing aminoproline-catalyzed reactions.
Troubleshooting & Critical Parameters
Catalyst Deactivation
-
Symptom: Reaction stalls after 50% conversion.
-
Cause: Product inhibition or "parasitic" formation of oxazolidinones between the catalyst and the aldehyde.
-
Solution: Increase water content (to facilitate hydrolysis) or slow the addition of the aldehyde (syringe pump) to keep its concentration low relative to the enamine.
Solubility Issues
-
Symptom: Catalyst precipitates in non-polar solvents (Toluene, DCM).
-
Solution: Use "hydrophobic" derivatives of (2S,4R)-Amp. For example, attaching a long-chain alkyl sulfonamide or a 3,5-bis(trifluoromethyl)phenyl group at C4 significantly improves solubility in non-polar media.
Stereochemical Leakage
-
Symptom: Low ee observed.
-
Cause: Background reaction (uncatalyzed) or "mismatched" H-bonding.
-
Solution: Lower the temperature to 0°C. Ensure the C4-substituent is bulky enough to effectively block the Re-face (or Si-face, depending on design) of the enamine.
References
-
Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry (2022).
-
New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules (2021).[1]
-
New mechanistic studies on the proline-catalyzed aldol reaction. PNAS (2004).
-
A DNA-encoded chemical library based on chiral 4-amino-proline enables stereospecific isozyme-selective protein recognition. Nature Chemistry (2023).[2]
-
Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. Journal of Organic Chemistry (2021).
Sources
- 1. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A DNA-encoded chemical library based on chiral 4-amino-proline enables stereospecific isozyme-selective protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Carbapenem Side Chains: A Guide to Utilizing (2S,4R)-Aminopyrrolidine Derivatives
Introduction: The Architectural Significance of Pyrrolidine Scaffolds in Modern Carbapenems
Carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their remarkable potency stems from their unique carbapenem core structure, which confers resistance to most β-lactamases. The C-2 side chain of carbapenems is a critical determinant of their pharmacological profile, influencing their antibacterial spectrum, stability to human renal dehydropeptidase-I (DHP-I), and pharmacokinetic properties.[2] Among the diverse array of side chains, those incorporating a stereochemically defined pyrrolidine ring have emerged as a cornerstone in the development of advanced carbapenems such as doripenem and ertapenem.[3][4]
This technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of carbapenem side chains employing (2S,4R)-aminopyrrolidine derivatives. The focus is on the stereocontrolled synthesis from readily available chiral precursors, the rationale behind the selection of protecting groups, and the key chemical transformations that enable the construction of these vital components of modern antibacterial agents.
The Chiral Pool Approach: Leveraging (2S,4R)-Hydroxy-L-proline as a Versatile Starting Material
The synthesis of complex chiral molecules often benefits from the "chiral pool" strategy, which utilizes naturally occurring enantiomerically pure compounds as starting materials. In the context of (2S,4R)-aminopyrrolidine-derived carbapenem side chains, (2S,4R)-hydroxy-L-proline is the precursor of choice.[4] Its rigid bicyclic structure and pre-existing stereocenters provide a robust framework for the stereoselective introduction of further functionality.
The synthetic journey from (2S,4R)-hydroxy-L-proline to the desired aminopyrrolidine thioether side chain involves a series of strategic chemical manipulations. The key transformations, which will be detailed in the subsequent protocols, include:
-
Protection of reactive functional groups: The amino and carboxylic acid moieties of the starting material must be masked to prevent undesired side reactions.
-
Activation of the hydroxyl group: The C-4 hydroxyl group is converted into a good leaving group to facilitate nucleophilic substitution.
-
Stereoinversion at C-4: The introduction of the thiol moiety typically proceeds with an inversion of configuration, a crucial step for achieving the desired (2S,4S) stereochemistry of the final thiol-substituted pyrrolidine.
-
Functional group interconversions: The carboxylic acid or its derivatives are converted into the desired functional group at the C-2 position, such as an aminomethyl or a carboxamide group.
-
Deprotection and coupling: Finally, the protecting groups are removed to unveil the reactive thiol, which is then coupled to the carbapenem core.
Synthetic Workflow for (2S,4R)-Aminopyrrolidine-Derived Carbapenem Side Chains
The following diagram illustrates a generalized synthetic workflow for the preparation of carbapenem side chains from (2S,4R)-hydroxy-L-proline.
Caption: Generalized synthetic workflow for carbapenem side chains.
Detailed Protocols: Synthesis of Doripenem and Ertapenem Side Chain Precursors
The following sections provide detailed, step-by-step protocols for the synthesis of key intermediates for the side chains of doripenem and ertapenem. These protocols are based on established and scalable synthetic routes.[5][6][7]
Protocol 1: Multi-step Synthesis of a Protected Doripenem Side Chain Intermediate
This protocol outlines the synthesis of a key protected aminomethylpyrrolidinyl thioether intermediate for doripenem, starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.[7]
Step 1: N-Protection and Esterification
-
Reaction: (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is reacted with p-nitrobenzyloxycarbonyl chloride (PNZ-Cl) in the presence of a base (e.g., potassium carbonate) in a biphasic system of water and ethyl acetate to protect the secondary amine.[7]
-
Rationale: The PNZ group is a robust protecting group that is stable to a wide range of reaction conditions and can be readily removed by hydrogenolysis.[8]
-
Procedure:
-
Dissolve (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid in an aqueous solution of potassium carbonate.
-
Cool the solution to 0-5 °C and add a solution of PNZ-Cl in ethyl acetate dropwise.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting N-protected acid is then esterified, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid at reflux to yield the corresponding methyl ester.[7]
-
Step 2: Mesylation of the Hydroxyl Group
-
Reaction: The hydroxyl group of the N-protected, esterified hydroxyproline is converted to a mesylate by reaction with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base (e.g., triethylamine) in a suitable solvent like dichloromethane.[5]
-
Rationale: The mesylate is an excellent leaving group, facilitating the subsequent nucleophilic displacement with a sulfur nucleophile.
-
Procedure:
-
Dissolve the N-PNZ-protected methyl ester of hydroxyproline in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for a few hours until completion.
-
Quench the reaction with water, separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to obtain the mesylated intermediate.
-
Step 3: Reduction of the Ester to a Hydroxymethyl Group
-
Reaction: The methyl ester is reduced to the corresponding primary alcohol using a reducing agent such as sodium borohydride in a suitable solvent.[7]
-
Rationale: This reduction provides the hydroxymethyl group that will be later converted to the aminomethyl moiety.
-
Procedure:
-
Dissolve the mesylated intermediate in a suitable solvent (e.g., a mixture of THF and methanol).
-
Add sodium borohydride portion-wise at a controlled temperature.
-
Stir until the reduction is complete.
-
Carefully quench the reaction with an acid (e.g., acetic acid) and remove the solvents under reduced pressure.
-
Extract the product into an organic solvent and purify as necessary.
-
Step 4: Thioacetylation with Stereoinversion
-
Reaction: The mesylate is displaced by potassium thioacetate in a polar aprotic solvent like DMF. This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the C-4 position.[9]
-
Rationale: This is a critical step to install the sulfur functionality with the correct (2S,4S) stereochemistry required for the final carbapenem side chain.
-
Procedure:
-
Dissolve the hydroxymethylpyrrolidine mesylate in anhydrous DMF.
-
Add potassium thioacetate and heat the mixture (e.g., to 50-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Wash the organic extract, dry, and concentrate to yield the (2S,4S)-4-acetylthio-2-(hydroxymethyl)pyrrolidine derivative.
-
Step 5: Conversion of the Hydroxymethyl Group to a Protected Aminomethyl Group
-
Reaction: The hydroxymethyl group is converted to a protected aminomethyl group via a Mitsunobu reaction with a protected sulfonamide (e.g., N-Boc-sulfonamide) in the presence of triphenylphosphine (TPP) and a dialkyl azodicarboxylate such as DIAD or DEAD.[7][10]
-
Rationale: The Mitsunobu reaction is a reliable method for converting a primary alcohol to a wide range of functional groups, including protected amines, with inversion of configuration (though in this case, the stereocenter is not at the reaction site).
-
Procedure:
-
Dissolve the (2S,4S)-4-acetylthio-2-(hydroxymethyl)pyrrolidine derivative, N-Boc-sulfonamide, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C and add DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Concentrate the reaction mixture and purify the residue by column chromatography to obtain the fully protected doripenem side chain precursor.
-
Protocol 2: One-Pot Synthesis of an Ertapenem Side Chain Intermediate
This protocol describes an efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of ertapenem, starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline.[6] This streamlined process involves a series of six reactions in a single reaction vessel, significantly improving process efficiency.
One-Pot Reaction Sequence:
-
Amide Formation: The starting material is first coupled with m-aminobenzoic acid.
-
Mesylation: The hydroxyl group is then activated as a mesylate.
-
Thiol Ester Formation: A thioester is formed at the C-2 position.
-
Intramolecular Cyclization: An intramolecular cyclization occurs to form a bicyclic intermediate.
-
Thiolysis: The bicyclic intermediate is opened with a sulfur nucleophile.
-
Hydrolysis: Finally, the thioester is hydrolyzed to yield the desired mercapto derivative.
Quantitative Data Summary
| Carbapenem | Starting Material | Key Intermediate | Overall Yield | Reference |
| Doripenem | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | (2S,4S)-4-Acetylthio-2-(N-sulfamoyl-tert-butoxycarbonylaminomethyl)-1-(4-nitrobenzyloxycarbonyl)pyrrolidine | ~55% | [4] |
| Ertapenem | N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline | (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid monohydrochloride | 70-75% | [6] |
Protecting Group Strategies: A Critical Consideration
The successful synthesis of complex molecules like carbapenem side chains hinges on a well-defined protecting group strategy.[8] The choice of protecting groups must be orthogonal, meaning that each group can be removed under specific conditions without affecting the others.[8]
Caption: Common protecting groups in carbapenem side chain synthesis.
Conclusion: The Enduring Importance of Stereocontrolled Synthesis
The preparation of carbapenem side chains using (2S,4R)-aminopyrrolidine derivatives is a testament to the power of modern stereocontrolled organic synthesis. By leveraging the chiral pool and employing a series of well-orchestrated chemical transformations, researchers and process chemists can efficiently construct these complex and vital components of life-saving antibiotics. The continued refinement of these synthetic routes, including the development of more efficient one-pot processes, will be crucial in ensuring a sustainable and cost-effective supply of these essential medicines.
References
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.
-
Brands, K. M., et al. (2002). Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of the new broad-spectrum carbapenem antibiotic ertapenem. The Journal of Organic Chemistry, 67(14), 4751–4758. [Link]
-
Nishino, Y., et al. (2003). Practical Large-Scale Synthesis of the 2-Aminomethylpyrrolidin-4-ylthio-Containing Side Chain of the Novel Carbapenem Antibiotic Doripenem. Organic Process Research & Development, 7(5), 649–654. [Link]
-
Brands, K. M., et al. (2002). Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem. Request PDF. [Link]
-
Reddy, L. R., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(12), 1539-1542. [Link]
- Sun, X., et al. (2011).
-
Reddy, B. R., et al. (2023). Synthesis And Characterization Of Process- Related Impurities In Doripenem. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Hashihayata, T., et al. (2001). Diastereoselective synthesis of (2R,4R)-2-aryl-4-hydroxypyrrolidine: preparation of the side chain of novel carbapenem. Chemical & Pharmaceutical Bulletin, 49(11), 1500-1502. [Link]
-
Shashkov, S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7046. [Link]
-
Sunagawa, M., & Sasaki, A. (1998). The structural aspects of carbapenem antibiotics. Journal of Synthetic Organic Chemistry, Japan, 56(6), 484-494. [Link]
-
Matsumura, H., et al. (1995). An Efficient Synthesis of (2S,4S)-2-Substituted 4-Mercaptopyrrolidine Derivatives. ChemInform, 26(26). [Link]
- Sunagawa, M., et al. (1993). Pyrrolidine derivatives and process for preparing the same. EP0551993A1.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
-
Isenegger, P. G., & Bode, J. W. (2022). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. Chemistry–A European Journal, 28(32), e202200327. [Link]
-
Hashihayata, T., et al. (2001). Diastereoselective Synthesis of (2R,4R)-2-Aryl-4-hydroxypyrrolidine: Preparation of the Side Chain of Novel Carbapenem. Request PDF. [Link]
- Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Sunagawa, M., et al. (1991). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics, 44(10), 1146-1156. [Link]
-
Luk, V. Y., et al. (2014). (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Crystallographic Observation of a Correlation between Torsion Angle and Bond Length in a Hyperconjugative Interaction. The Journal of Organic Chemistry, 79(23), 11335–11343. [Link]
-
Kumar, A. (2022). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology. [Link]
-
Lucic, A., et al. (2022). Studies on the Reactions of Biapenem. International Journal of Molecular Sciences, 23(6), 3127. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of the new broad-spectrum carbapenem antibiotic ertapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102093278B - Preparation process for intermediate of doripenem - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. ijcrt.org [ijcrt.org]
Application Note: Optimizing Coupling Efficiency for Aminoproline Residues in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
Aminoproline residues are increasingly critical in drug development for designing cell-penetrating peptides (CPPs), collagen mimics, and functionalized scaffolds. However, they present a "double-penalty" in synthesis:
-
Steric Hindrance: Like proline, they possess a secondary
-amine, hindering the approach of activated amino acids. -
Electronic Deactivation: The electron-withdrawing nature of the 4-amino substituent (and its protecting group) lowers the nucleophilicity of the ring nitrogen.
This guide provides a self-validating protocol to overcome these barriers, recommending HATU/HOAt activation for difficult couplings and the Chloranil test for monitoring, as standard Kaiser tests yield false negatives.
Mechanistic Insight: The Aminoproline Challenge
To optimize coupling, one must understand the molecular geometry and reactivity profile of the substrate.
Steric and Stereoelectronic Barriers
Unlike primary amino acids (e.g., Alanine), the nitrogen in aminoproline is part of a pyrrolidine ring. This restricts conformational freedom, creating a rigid steric wall.
-
The "4-Substituent" Effect: In 4-aminoproline, the bulky protecting group at position 4 (typically Boc or Fmoc) dictates the ring pucker (
-endo vs. -exo). This pucker can either expose or shield the N-terminal amine. -
Nucleophilicity: The inductive effect of the carbamate protecting group on the 4-position pulls electron density away from the nucleophilic N-terminal amine, significantly reducing reaction rates compared to native proline.
The DKP Trap
When aminoproline is the second residue from the C-terminus (or coupled to a C-terminal proline), there is an extreme risk of Diketopiperazine (DKP) formation.[1] The free amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin.[2]
Expert Recommendation: If Aminoproline is within the first 3 residues of the C-terminus, use a 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker inhibits DKP formation [1].[1][3]
Strategic Reagent Selection
Standard reagents (DIC/HOBt) are often insufficient for chain extension from an aminoproline residue.
| Reagent Class | Recommended Reagent | Role/Justification |
| Coupling Agent | HATU (or COMU) | Generates the highly reactive At-ester (7-azabenzotriazole), accelerating coupling to secondary amines by 10-100x over HBTU [2]. |
| Additive | HOAt | Works synergistically with HATU to suppress racemization and enhance reaction rates via the "neighboring group effect" of the pyridine nitrogen. |
| Base | TMP (2,4,6-Collidine) | A weaker, non-nucleophilic base than DIPEA. Prevents base-catalyzed racemization of the sensitive activated ester [3]. |
| Solvent | DMF (max purity) | NMP can be used for difficult sequences to improve resin swelling, but DMF is standard. |
Visualized Workflow
The following diagram outlines the logic flow for coupling onto the N-terminus of an anchored aminoproline residue.
Figure 1: Decision tree for extending the peptide chain from a steric-hindered aminoproline residue.
Detailed Experimental Protocols
Protocol A: The "Power Coupling" (Chain Extension)
Use this protocol when coupling an amino acid ONTO the N-terminus of an anchored aminoproline.
Reagents:
-
Fmoc-AA-OH (5.0 equivalents relative to resin loading)
-
HATU (4.9 eq)
-
HOAt (5.0 eq)
-
2,4,6-Collidine (10.0 eq)
-
DMF (Anhydrous)
Procedure:
-
Pre-Activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in minimal DMF. Add Collidine. Shake for 30 seconds . (Do not over-activate; HATU esters hydrolyze quickly).
-
Coupling: Add the activated mixture to the resin-bound aminoproline.
-
Agitation: Shake at room temperature for 60 minutes .
-
Drain & Wash: Drain solvent.[4] Wash with DMF (3x).
-
Repeat (Double Couple): Repeat steps 1-4 with fresh reagents. Double coupling is mandatory for this residue.[5]
Protocol B: The Chloranil Test (Monitoring)
The Kaiser (Ninhydrin) test relies on primary amines and will yield a false negative (yellow/colorless) for proline. You must use Chloranil.
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.[2]
-
Solution B: 2% p-Chloranil in DMF.
Procedure:
-
Transfer ~1-2 mg of resin beads to a small glass tube.
-
Wash beads 3x with Ethanol to remove traces of basic DMF/Piperidine (which cause false positives).
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Let stand for 5 minutes at room temperature.
Interpretation:
-
Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling). -> Recouple.
-
Colorless/Yellow Beads: Negative (No free amine). -> Proceed.
Troubleshooting & Optimization
Aggregation (The "Difficult Sequence")
If the Chloranil test remains positive after double coupling:
-
Microwave Assistance: Perform the coupling at 75°C for 5 minutes (25W).
-
Warning: Do NOT use microwave coupling for Cys or His residues to avoid racemization.
-
-
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bond networks (beta-sheets) that may be shielding the amine.
Capping
If coupling cannot be driven to completion (>99%), you must cap the unreacted amines to prevent "deletion sequences" (n-1 peptides) that are impossible to purify later.
-
Capping Cocktail: Acetic Anhydride (0.5M) / Pyridine (0.5M) in DMF. Treat for 10 mins.
References
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides." International Journal of Peptide and Protein Research. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.[6] Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Vojkovsky, T. (1995).[7] "Detection of secondary amines on solid phase." Peptide Research. Link (Seminal paper on the Chloranil Test).
Sources
Troubleshooting & Optimization
Preventing racemization of (2S,4R)-aminoproline during ester hydrolysis
Technical Support Center: Integrity of (2S,4R)-Aminoproline
Case ID: #PRO-HYD-001 Subject: Prevention of C2-Epimerization During Ester Hydrolysis Status: Active Guide
Executive Summary & Diagnostic
The Core Problem:
Hydrolyzing the ester of (2S,4R)-aminoproline (and its 4-substituted analogs) presents a high risk of racemization at the
Immediate Action Required: Do not use standard refluxing NaOH conditions. The formation of the enolate intermediate is the primary failure mode. Select your protocol based on your N-protecting group (PG) using the decision tree below.
Figure 1: Protocol Selection Matrix based on orthogonality and sensitivity.
Technical Troubleshooting Guide
Issue 1: Base-Catalyzed Epimerization (Racemization)
Symptom: Loss of optical rotation; appearance of diastereomers (cis-isomer) in NMR/HPLC.
Root Cause: The
-
Switch Cation: Replace NaOH with LiOH. Lithium coordinates tightly with the carbonyl oxygen and the carboxylate, stabilizing the intermediate without promoting free enolate formation as aggressively as Na+ or K+.
-
Temperature Control: Never exceed 0°C during the addition of base.
-
Solvent System: Use THF/Water (3:1). THF solvates the organic ester, while water is required for hydrolysis. Homogeneity is critical to prevent local "hotspots" of high base concentration.
Issue 2: Protecting Group Cleavage
Symptom: Loss of Boc (in acid) or Fmoc (in base). Root Cause: Orthogonality violation. Corrective Action:
-
For Fmoc: Avoid hydroxide bases entirely if possible. Use Trimethyltin Hydroxide (Method B) or Acidic Hydrolysis (Method D).
-
For Boc: Avoid strong acids (TFA, HCl) which will deprotect the amine. Use Basic (Method A) or Enzymatic (Method C) routes.
Standard Operating Procedures (Protocols)
Method A: Low-Temperature LiOH Hydrolysis (Standard)
Best for: N-Boc, N-Cbz protected (2S,4R)-aminoproline methyl/ethyl esters.
-
Dissolution: Dissolve 1.0 equiv of the proline ester in THF (concentration 0.1 M). Cool to 0°C in an ice bath.
-
Reagent Prep: Prepare a solution of LiOH·H₂O (1.2 – 1.5 equiv) in water.
-
Addition: Add the LiOH solution dropwise to the THF solution over 10 minutes.
-
Critical: Maintain 0°C. Do not let the internal temperature rise.
-
-
Monitoring: Stir at 0°C. Monitor by TLC or LC-MS every 30 minutes. Most methyl esters hydrolyze within 1-2 hours.
-
Note: Ethyl esters are slower; if reaction stalls, warm to 10°C, but never reflux.
-
-
Quench: Carefully acidify with 1M HCl or citric acid to pH 3-4 while still at 0°C.
-
Extraction: Extract immediately with EtOAc.
Method B: Trimethyltin Hydroxide (The "Gentle" Method)
Best for: Highly sensitive substrates, Fmoc-protected esters, or when epimerization is observed with LiOH. Reference: Nicolaou, K. C., et al. Angew. Chem. Int. Ed. 2005. [1]
-
Setup: Dissolve ester (1.0 equiv) in 1,2-dichloroethane (DCE) or Toluene.
-
Reagent: Add Trimethyltin hydroxide (
, 2.0–5.0 equiv). -
Reaction: Heat to 60–80°C.
-
Why this works: The reaction proceeds via a neutral mechanism that avoids the generation of strong nucleophiles or bases, preserving the C2 stereocenter even at elevated temperatures.
-
-
Workup: The tin byproduct must be removed. Dilute with EtOAc and wash with 5% HCl or KF solution (to precipitate insoluble
).
Method C: Enzymatic Hydrolysis (Pig Liver Esterase)
Best for: Absolute stereochemical requirements.
-
Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.0–8.0).
-
Enzyme: Suspend Pig Liver Esterase (PLE) (approx. 100 units/mmol ester) in the buffer.
-
Solvent: Add the ester dissolved in a minimal amount of Acetone or DMSO (co-solvent < 10%).
-
Incubation: Stir at 25°C. Maintain pH by automatic titration or periodic addition of dilute NaOH (pH-stat).
-
Termination: Filter off enzyme or extract product at pH 4.
Comparative Data Analysis
| Feature | LiOH (Method A) | NaOH (Standard) | Me3SnOH (Method B) | Enzymatic (Method C) |
| Racemization Risk | Low (at 0°C) | High | Very Low | Negligible |
| Reaction Rate | Fast (1-2 h) | Fast | Slow (4-24 h) | Medium |
| Fmoc Compatibility | Poor | Incompatible | Excellent | Good |
| Boc Compatibility | Excellent | Excellent | Excellent | Excellent |
| Cost | Low | Very Low | High | High |
| Scalability | High | High | Low (Tin toxicity) | Medium |
Frequently Asked Questions (FAQs)
Q: Can I use NaOH if I keep it cold? A: It is risky. Sodium is a "harder" cation than Lithium and often requires higher concentrations to achieve the same rate in THF/Water, increasing the local basicity. If you must use NaOH, use a biphasic system (DCM/Water) with a phase transfer catalyst, but LiOH is chemically superior for preventing epimerization.
Q: How do I detect if racemization occurred? A: Standard NMR might not separate the (2S,4R) and (2R,4R) diastereomers clearly.
-
Chiral HPLC: Use a column like Chiralpak AD-H or OD-H.
-
Marfey's Reagent: Derivatize a small aliquot with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide). This converts enantiomers into diastereomers that are easily separable by standard C18 HPLC.
Q: My ester is not hydrolyzing at 0°C with LiOH. What now?
A: Do not heat. Instead, add a Lewis acid catalyst like
References
-
Nicolaou, K. C., et al. (2005).[1] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition. [Link][1]
-
Evans, D. A., et al. (1987). "Stereoselective alkylation reactions of chiral imide enolates." Journal of the American Chemical Society. (Foundational text on LiOH/Peroxide hydrolysis). [Link]
-
Ohwada, T., et al. (1998). "Structural features of the proline residue." Journal of the American Chemical Society. (Discussing C2 acidity). [Link]
Sources
Technical Support Center: Solubility Optimization for (2S,4R)-Aminopyrrolidine Intermediates
Current Status: Operational Ticket ID: PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Hydrophobic Trap"
You are likely encountering a dichotomy common to chiral diamine scaffolds: the (2S,4R)-aminopyrrolidine core is highly water-soluble (pKa ~10.5–11.0), yet its synthetic intermediates—often protected with Boc, Cbz, Fmoc, or Benzyl groups—exhibit aggressive hydrophobicity and a tendency to "oil out" or form amorphous gums rather than crystalline solids.
This guide addresses the three critical phases where solubility failure occurs: Reaction Homogeneity , Purification/Isolation , and Biological Assay Formulation .
Module 1: Reaction Media & Process Chemistry
Q: My intermediate precipitates or "oils out" during acylation/alkylation reactions. How do I maintain homogeneity?
Diagnosis: The (2S,4R) stereochemistry creates a rigid lattice. When you attach large lipophilic protecting groups (like Fmoc or Cbz) to the N4-amine while the N1 is already protected (e.g., N-Boc), the molecule’s LogP jumps dramatically (often >3.0). Standard non-polar solvents (Hexane, Et2O) fail to solvate the polar core, while water is excluded by the lipophilic shell.
Troubleshooting Protocol: Switch to a "High-Solvency" Binary System . Do not rely on single solvents.
| Solvent System | Recommended Ratio (v/v) | Application Case | Mechanism |
| DCM / MeOH | 9:1 to 4:1 | General Acylation / Amide Coupling | Disrupts hydrogen bond networks in the pyrrolidine core while solvating lipophilic tails. |
| THF / DMF | 10:1 | S_NAr or Alkylation | DMF acts as a "phase transfer" bridge, preventing the intermediate from oiling out of the THF. |
| EtOAc / MTBE | Variable | Crystallization | MTBE acts as an anti-solvent to induce controlled precipitation rather than oiling. |
Q: I cannot crystallize the fully protected intermediate; it remains a sticky gum.
Root Cause: Chiral pyrrolidines with rotatable protecting groups (like Boc) often exist as rotamers, preventing efficient crystal packing.
The Fix: Thermodynamic Control
-
Heat-Cool Cycle: Dissolve the gum in minimal hot Ethyl Acetate (EtOAc).
-
Seeding: Add n-Heptane dropwise at reflux until slight turbidity appears.
-
Cooling: Cool very slowly (1°C/min) to room temperature. Rapid cooling traps solvent, reforming the gum.
Module 2: Purification & Isolation (The pH Swing)
Q: My product is stuck in the aqueous phase or forms an emulsion during extraction. How do I isolate it cleanly?
The Solution: The "pH Swing" Protocol
Because (2S,4R)-aminopyrrolidine has two nitrogen centers with distinct pKa values (Ring N1
Technical Insight: If your intermediate has one free amine (e.g., N1-Boc, N4-free), it is amphiphilic. At neutral pH, it may act as a surfactant, causing emulsions. You must drive it completely to the ionized form (water-soluble) or the neutral form (organic-soluble).
Workflow: pH-Swing Extraction
Caption: Figure 1. pH-Swing Extraction workflow for purifying mono-protected aminopyrrolidines without chromatography.
Module 3: Solid Form Generation (Salt Screening)
Q: The free base is unstable/oily. Which salt form should I generate for long-term storage?
Expert Recommendation: Avoid HCl salts for hydrophobic intermediates if they are hygroscopic. Instead, target lipophilic anions that match the hydrophobicity of the protected pyrrolidine.
Salt Selection Matrix:
| Salt Anion | Stoichiometry | Best For... | Protocol Note |
| L-Tartrate | 1:1 or 1:2 | Enantiomeric enrichment & Crystallinity | Often forms stable conglomerates. Use EtOH/Water.[1] |
| Tosylate (p-TsOH) | 1:1 | Highly hydrophobic intermediates | The aromatic ring of TsOH π-stacks with N-protecting groups (Cbz/Fmoc), aiding crystallization. |
| Oxalate | 1:1 | Purification intermediates | Warning: Toxic. Use only for intermediates, not final drugs. |
| Hydrochloride | 1:1 or 1:2 | Final water solubility | Can be hygroscopic. Generate using HCl in Dioxane (anhydrous). |
Workflow: Salt Screening Decision Tree
Caption: Figure 2. Decision tree for converting oily pyrrolidine intermediates into stable crystalline salts.
Module 4: Biological Assay Compatibility
Q: My compound precipitates immediately when added to the assay buffer (PBS/Media).
The Science: (2S,4R)-aminopyrrolidines often have high Melting Point (MP) to Solubility ratios. In PBS (pH 7.4), the amine might be partially protonated, but if you have a Boc/Cbz group, the local lipophilicity drives aggregation.
Formulation Guide for In-Vitro Assays:
-
Stock Preparation:
-
Dissolve compound in 100% DMSO to 10 mM.
-
Critical Step: Sonicate for 5 minutes. Micro-aggregates are invisible to the eye but ruin data.
-
-
Intermediate Dilution (The "Crash-Out" Point):
-
Do not dilute directly from 100% DMSO to Aqueous Buffer.
-
Step-down: Dilute 10 mM Stock
1 mM in 50% DMSO / 50% Water . -
Then dilute to final assay concentration. This allows the hydration shell to form gradually.
-
-
Additives:
-
If solubility persists as an issue, add Hydroxypropyl-
-cyclodextrin (HP- -CD) at 2-5 equivalents. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic protecting groups, exposing the hydrophilic exterior to the buffer [1].
-
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Enamine Ltd. (2024). Pyrrolidine derivatives with tuned pKa. Enamine Building Blocks. Link
-
Mykhailiuk, P. K., et al. (2017). Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation? The Journal of Organic Chemistry, 82(17), 8965–8973. Link
-
Sigma-Aldrich. (2024). (2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Product Specification. Link
-
Góra, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomolecules, 11(8), 1163. Link
Sources
Technical Support Center: Purification of Hydrophilic Aminopyrrolidine Hydrochloride Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of hydrophilic aminopyrrolidine hydrochloride salts. The unique physicochemical properties of these compounds—namely their high polarity and water solubility—present significant challenges to standard purification protocols. This document is designed to explain the causality behind these challenges and provide field-proven, reliable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the unique challenges associated with purifying these polar salts.
Q1: Why is my aminopyrrolidine hydrochloride salt so difficult to purify using standard organic chemistry techniques?
The difficulty stems from two core properties: high polarity and high water solubility. As hydrochloride salts, these molecules are ionic, making them highly soluble in polar solvents like water, methanol, and ethanol, but often insoluble in common organic solvents used for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane). This behavior complicates purification because:
-
Standard Extractions are Ineffective: The salt will preferentially partition into an aqueous layer, making it difficult to separate from other water-soluble impurities like inorganic salts.[1]
-
Traditional Chromatography is Problematic: The compound's polarity makes it challenging for both normal-phase and reversed-phase chromatography.[2]
Q2: What are the most common impurities I should expect in my crude aminopyrrolidine hydrochloride?
Impurities are typically related to the synthetic route used. Common classes include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.[3]
-
Reagents and Byproducts from Previous Steps: If the amine was generated from a protected precursor (e.g., Boc-aminopyrrolidine), you might have residual deprotection reagents or byproducts. For instance, N-Boc deprotection with HCl can leave behind various organic impurities.[1]
-
Side-Reaction Products: The synthesis of pyrrolidines can sometimes yield byproducts from elimination or rearrangement reactions.[3]
-
Inorganic Salts: If aqueous HCl was used in the final salt formation or workup, you might have co-precipitated inorganic salts like sodium chloride.[4]
Q3: Can I use standard silica gel chromatography to purify the hydrochloride salt directly?
This is strongly discouraged and is a common point of failure. Standard silica gel is acidic due to the presence of surface silanol (Si-OH) groups.[5] Your aminopyrrolidine salt, while protonated, exists in equilibrium with its free-base form. This basic amine can bind very strongly, and often irreversibly, to the acidic silica gel.[5][6] The result is typically severe streaking on a TLC plate and very low or zero recovery of your compound from a column.[1][7]
Q4: Is it better to convert the salt back to the free base before purification?
This is a valid and often effective strategy. By neutralizing the hydrochloride salt with a base (e.g., NaOH, NaHCO₃), you generate the free amine, which is significantly less polar. This allows for:
-
Extraction: The free amine can be extracted into common organic solvents, leaving water-soluble inorganic salts behind.
-
Standard Chromatography: The less polar free amine is more amenable to purification on standard silica gel, although mobile phase modifiers like triethylamine or ammonia may be needed to prevent streaking.[5][6]
The primary drawback of this method is that it adds two steps to your synthesis (basification/extraction and re-formation of the salt), which can lead to yield loss.
Part 2: Troubleshooting Guide
This section tackles specific experimental problems in a question-and-answer format, focusing on causality and actionable solutions.
Issue Cluster 1: Recrystallization Problems
Q: My salt seems soluble in every polar solvent I try, and insoluble in non-polar ones. How do I find a suitable recrystallization system?
Probable Cause: This is the classic challenge with highly polar salts. You are unlikely to find a single solvent that works perfectly. The solution lies in using a binary solvent system.
Solution:
-
Identify a "Solvent": Find a polar solvent that dissolves your salt completely when heated. Good starting points are methanol, ethanol, or isopropanol.[1] Use only the minimum amount required to achieve dissolution at reflux.
-
Identify an "Anti-Solvent": Find a less polar, miscible solvent in which your salt is insoluble. Common choices include diethyl ether, acetone, ethyl acetate, or tetrahydrofuran (THF).[1][8]
-
Perform the Recrystallization: While the solution of your compound in the "solvent" is hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness. Add a few more drops of the "solvent" to redissolve the precipitate, then allow the solution to cool slowly. This technique should induce crystallization.
Q: My product "oils out" of solution instead of forming crystals. What should I do?
Probable Cause: The solution is too supersaturated, or the temperature is dropping too quickly, causing the compound to crash out as a liquid phase before it can form an ordered crystal lattice. The presence of impurities can also inhibit crystallization.
Solution:
-
Reduce Saturation: Add a small amount more of the primary "solvent" to the hot mixture to reduce the concentration.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a large warm water bath that cools to room temperature overnight.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Issue Cluster 2: Chromatography Challenges
Q: My compound streaks badly or remains at the baseline on a silica TLC plate, even with highly polar solvents like 10-20% methanol in DCM.
Probable Cause: As discussed in the FAQ, this is a classic sign of a strong, irreversible interaction between your basic compound and the acidic silica gel.[7] The hydrochloride salt form is too polar and reactive for standard silica.
Solution:
-
Stop Using Standard Silica: Do not attempt to run a column under these conditions; you will lose your compound.
-
Switch to a Different Stationary Phase:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for purifying highly polar compounds. It uses a polar stationary phase (like silica or a diol-bonded phase) with a high-organic, low-aqueous mobile phase (e.g., 95:5 acetonitrile:water).[2][9] This technique allows for the retention and separation of compounds that fail in both normal and reversed-phase chromatography.
Issue Cluster 3: Persistent Impurities
Q: My NMR spectrum shows my desired product, but also significant amounts of inorganic salts (like NaCl or KCl). How can I remove them?
Probable Cause: These salts likely co-precipitated with your product during its formation or isolation, especially if aqueous acid and base were used.[4] Their insolubility in most organic solvents makes them difficult to remove by simple washing.
Solution:
-
Convert to Free Base and Back: This is the most robust method. Dissolve the entire solid mixture in water, make the solution basic (pH > 10), and extract the now-organic-soluble free amine with a solvent like dichloromethane or ethyl acetate. The inorganic salts will remain in the aqueous layer. Wash the organic layer, dry it, and then re-precipitate the pure hydrochloride salt by adding a solution of HCl in a non-aqueous solvent like dioxane or diethyl ether.[10]
-
Specialized Chromatography: If the above is not feasible, HILIC can sometimes separate organic salts from inorganic salts.[9]
Part 3: Recommended Protocols & Methodologies
Protocol 1: Purification by Optimized Recrystallization
This protocol provides a step-by-step methodology for purifying a hydrophilic aminopyrrolidine hydrochloride salt using a solvent/anti-solvent system.
-
Solvent Selection: Place ~20 mg of your crude salt into a small test tube. Add a polar solvent (e.g., isopropanol) dropwise while heating until the solid dissolves.
-
Anti-Solvent Selection: To the hot solution, add a less polar, miscible solvent (e.g., diethyl ether) dropwise until the solution becomes persistently cloudy.
-
Main Recrystallization: a. Place the bulk of your crude material in an appropriately sized round-bottom flask equipped with a reflux condenser. b. Add the minimum amount of hot "solvent" (isopropanol) required to fully dissolve the solid. c. While the solution is still hot, slowly add the "anti-solvent" (diethyl ether) via an addition funnel until the solution is faintly turbid. d. Add 1-2 drops of the hot "solvent" to just clarify the solution. e. Remove the heat source and allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Protocol 2: Purification via Trituration/Washing
This method is effective for removing less polar impurities from your highly polar salt.
-
Place the crude, solid hydrochloride salt in a flask.
-
Add a solvent in which the desired salt is known to be insoluble, but the impurities are soluble (e.g., ethyl acetate, diethyl ether, or hexane).[1]
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with more of the same solvent.
-
Repeat the process if necessary, checking the purity of the solid by your preferred analytical method (e.g., HPLC, NMR).
-
Dry the final product under high vacuum.
Part 4: Visual Workflows
Diagram 1: Purification Method Selection
This decision tree guides the user toward the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Diagram 2: Recrystallization Workflow
This flowchart details the step-by-step process for recrystallization.
Caption: Step-by-step workflow for optimized recrystallization.
Part 5: Data Summary Table
Table 1: Comparison of Purification Techniques
| Technique | Best for Removing... | Pros | Cons |
| Trituration/Washing | Non-polar or significantly less polar organic impurities | Fast, simple, low solvent volume | Ineffective for impurities with similar solubility to the product |
| Recrystallization | Impurities with different solubility profiles | Can yield very high purity material; scalable | Can be difficult to find a suitable solvent system; risk of oiling out |
| Acid-Base Extraction | Inorganic salts; non-basic organic impurities | Highly effective for removing salts; robust method | Requires extra steps (basification, extraction, re-salting); potential for yield loss |
| Normal-Phase Silica | N/A for the salt form | N/A | Strong, irreversible binding of the compound; extremely low recovery[5][7] |
| HILIC | Polar organic impurities that are difficult to separate by other means | Specifically designed for polar molecules; excellent resolving power | Requires specialized columns and HPLC equipment; can be complex to develop a method[2][9] |
Part 6: References
-
Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Retrieved from [Link]
-
Le, T., & Fosse, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 204–209. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Various Authors. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC? Reddit. Retrieved from [Link]
-
Reiche, F., & De, C. K. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(31), 6045-6047. Retrieved from [Link]
-
Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. teledynelabs.com [teledynelabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Diketopiperazine Formation in (2S,4R)-Aminoproline Dipeptides
Status: Operational Ticket ID: DKP-AMP-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Introduction
Welcome to the specialized support center for proline-derivative synthesis. You are likely here because you are observing a significant loss of peptide mass or the presence of cyclic byproducts during the synthesis of (2S,4R)-aminoproline (Amp) containing sequences.
The (2S,4R)-aminoproline scaffold presents a "perfect storm" for diketopiperazine (DKP) formation. The pyrrolidine ring's conformational constraints, combined with the 4-position substitution (often Boc/Fmoc protected), force the peptide backbone into geometries that significantly lower the activation energy for intramolecular aminolysis.
This guide provides a self-validating troubleshooting workflow to eliminate DKP formation, moving beyond standard Fmoc protocols to advanced, bulky-resin strategies.
Module 1: Diagnostic & Mechanism
The "Backbiting" Phenomenon
DKP formation is not a random side reaction; it is a kinetically favored intramolecular cyclization. In the context of (2S,4R)-aminoproline, this occurs most frequently at the dipeptide stage (Resin-AA1-Amp-NH₂).
The Mechanism:
-
Conformation: The secondary amine of the proline ring promotes a cis peptide bond configuration between AA1 and Amp.
-
Deprotection: Upon removal of the Fmoc group from the Amp N-terminus, the free amine is spatially positioned perfectly to attack the carbonyl carbon of the AA1-Resin ester linkage.
-
Release: The resin acts as a leaving group, releasing the cyclic dipeptide (DKP) into the solution and leaving a truncated hydroxyl-resin behind.
Caption: Fig 1. The kinetic pathway of DKP formation. The rapid attack of the liberated amine on the resin ester linkage leads to chain termination.
Module 2: Critical Synthesis Parameters
To prevent DKP, we must destabilize the transition state or make the leaving group (the resin) too bulky to leave.
Resin Selection (The Anchor)
-
Standard (Wang/Merrifield): High risk. The ester linkage is unhindered, making it a good leaving group.
-
Recommended (2-Chlorotrityl Chloride - 2-CTC): The massive steric bulk of the trityl group physically blocks the N-terminal amine from attacking the ester carbonyl.
-
Why: The 2-CTC linker contains two phenyl rings and a chlorine atom adjacent to the ester bond. This creates a "steric wall" that prevents the necessary orbital alignment for cyclization.
-
Deprotection Cocktail (The Trigger)
-
Standard (20% Piperidine/DMF): AVOID. Piperidine is a strong base and nucleophile that accelerates DKP formation. The long reaction times (5-10 mins) provide a wide window for cyclization.
-
Recommended (DBU/Piperazine): A cocktail of 2% DBU + 5% Piperazine allows for rapid Fmoc removal (short exposure) without the high basicity that stabilizes the tetrahedral intermediate of the DKP reaction.
Module 3: Optimized Protocols
Protocol A: The "Safe-Zone" Synthesis Workflow
Use this protocol for any sequence where (2S,4R)-aminoproline is the 2nd residue (C-terminal dipeptide).
| Step | Reagent/Condition | Duration | Technical Note |
| 1. Resin Loading | 2-Chlorotrityl Chloride Resin (1.0 - 1.6 mmol/g) | 2 hr | Load the first amino acid (AA1) manually. Maximize loading to ensure steric crowding, which paradoxically helps prevent DKP by restricting conformational freedom. |
| 2. Capping | MeOH / DIPEA / DCM (1:2:17) | 2 x 10 min | Cap unreacted chloride sites to prevent side reactions. |
| 3. Coupling Amp | Fmoc-(2S,4R)-Amp(Boc)-OH (3 eq), HATU (3 eq), DIPEA (6 eq) | 45 min | Standard coupling is usually safe here; the risk begins after this step. |
| 4. Deprotection | 2% DBU / 5% Piperazine in NMP | 2 x 3 min | CRITICAL: Short contact time. DBU is fast. Do not exceed 5 minutes total. NMP is preferred over DMF for better swelling of Amp-containing peptides. |
| 5. Wash | NMP (Flow wash) | 1 min | Fast flow wash to remove base immediately. |
| 6. Next Coupling | AA3 (Pre-activated), HATU/HOAt | IMMEDIATE | Add the activated 3rd amino acid immediately after washing. Do not let the resin sit in the deprotected state. |
Protocol B: The Dipeptide Block Strategy (Zero-Risk)
If Protocol A fails, use this method. It eliminates the DKP step entirely by coupling the dipeptide as a single unit.[1]
-
Solution Phase Synthesis: Synthesize Fmoc-AA3-Amp(Boc)-OH in solution.
-
Since the carboxylic acid of Amp is activated in solution (not on resin), DKP cannot form because the C-terminus is not an ester yet.
-
-
SPPS Coupling: Couple this pre-formed dipeptide to H-AA1-Resin.
-
Result: You bypass the H-Amp-AA1-Resin intermediate entirely.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose failures in your current experiment.
Caption: Fig 2. Diagnostic workflow for identifying the root cause of peptide loss.
Module 5: Frequently Asked Questions (FAQs)
Q1: Why is (2S,4R)-aminoproline worse than standard proline for DKP? A: While standard proline is bad, the 4-amino substitution (even when protected) alters the ring pucker. The (2S,4R) configuration favors a C(gamma)-exo pucker. While this often stabilizes trans isomers in proteins, in the high-energy transition state of deprotection, the electronic repulsion from the 4-substituent can destabilize the linear conformation, pushing the equilibrium toward the "bent" cis-conformation required for cyclization.
Q2: Can I use Trityl resin if I need a C-terminal amide? A: Standard 2-CTC yields a C-terminal acid. If you need an amide, you cannot use 2-CTC directly.
-
Solution: Use a Sieber Amide or Ramage resin. These are sterically bulky linkers (like trityl) but yield amides upon cleavage. Do not use Rink Amide (too unhindered) for Amp-containing dipeptides.
Q3: My LCMS shows a mass of [M-18]. Is this DKP? A: No. DKP formation results in the loss of the entire dipeptide mass from the resin (you see nothing or a truncated sequence). If you see your target mass minus 18 Da, that is likely dehydration (common with Ser/Thr/Asp) or aspartimide formation, not DKP. DKP is a "deletion" impurity, not a modification impurity.
Q4: Does the temperature of the deprotection matter? A: Absolutely. Heat promotes DKP exponentially.
-
Rule: Perform the deprotection of the Amp residue at Room Temperature or even 0°C if possible. Never use microwave-assisted deprotection for the step exposing the Amp amine.
References
-
Giralt, E., et al. (1996). "Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis." Tetrahedron Letters. Link
-
Giron-Gonzalez, M.D., et al. (2016). "Diketopiperazine formation during Fmoc-solid phase peptide synthesis of dipeptides." Journal of Peptide Science. Link
-
Steinauer, R., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega. Link
-
Barlos, K., et al. (1989). "2-Chlorotrityl chloride resin.[1][2][3][4][5][6] A carrier for the solid phase synthesis of peptide amides and free peptides." Tetrahedron Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appliedpolytech.com [appliedpolytech.com]
Optimization of N-Boc Deprotection Conditions for Acid-Sensitive Substrates
This guide serves as a specialized technical support resource for researchers optimizing N-Boc deprotection on complex, acid-sensitive substrates.
Introduction: The Acid-Lability Paradox
The tert-butoxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its stability towards bases and nucleophiles. However, its removal typically requires acidic conditions that generate the reactive tert-butyl cation (
The Challenge: How do you remove a Boc group when your molecule contains other acid-sensitive moieties (e.g., acetals, silyl ethers, tert-butyl esters) or electron-rich centers prone to alkylation (e.g., Trp, Met)?
This guide moves beyond standard TFA/DCM protocols, offering "surgical" methods for delicate substrates.
Module 1: Diagnostic & Strategy Selection
Q: How do I choose the correct deprotection method for my substrate?
Do not default to TFA. Analyze your substrate's "Acid Tolerance Profile" using the decision matrix below.
Figure 1: Decision matrix for selecting N-Boc deprotection conditions based on substrate functionality.
Module 2: The "Surgical" Approach (TMSOTf)
Best for: Substrates containing silyl ethers (TBS, TBDPS), acetals, or when maintaining tert-butyl esters is critical.
The Logic: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the Boc carbonyl oxygen in the presence of a mild base (2,6-lutidine), initiating cleavage without generating free protons . This avoids the "acid bath" that destroys sensitive groups.
Protocol: TMSOTf-Mediated Deprotection
-
Preparation: Dissolve the N-Boc substrate (1.0 equiv) in anhydrous DCM (
) under nitrogen. -
Base Addition: Add 2,6-lutidine (1.5 equiv). This buffers the reaction and prevents adventitious acid formation.
-
Activation: Cool to
. Add TMSOTf (1.5 equiv) dropwise.[2]-
Note: The reaction proceeds via a silyl carbamate intermediate.
-
-
Reaction: Stir at
to RT. Monitor by TLC (typically 15–60 min). -
Methanolysis (Critical Step): Quench by adding excess Methanol (MeOH).
-
Workup: Dilute with DCM, wash with saturated NaHCO
.
Why it works: The
Module 3: Kinetic Selectivity (HCl vs. TFA)
Best for: Differentiating N-Boc from tert-butyl esters.
Q: Can I remove N-Boc without hydrolyzing a tert-butyl ester in the same molecule? A: Yes, by exploiting kinetics.
Although both groups are acid-labile, the N-Boc carbamate protonates and fragments faster than the tert-butyl ester.
-
Reagent: 4M HCl in Dioxane .
-
Mechanism: The chloride ion is a poorer nucleophile than the trifluoroacetate anion, and the solvent medium (dioxane) suppresses the ester hydrolysis rate compared to the carbamate cleavage.
-
Protocol:
-
Dissolve substrate in minimal dry dioxane.
-
Add 4M HCl/Dioxane (5–10 equiv).
-
Time Control: Monitor strictly. N-Boc cleavage often completes in <30 mins; ester hydrolysis may take hours.
-
Stop the reaction by concentrating under vacuum immediately upon consumption of starting material. Do not let it "sit" overnight.
-
Module 4: Cation Management (Scavengers)
Best for: Peptides or molecules with Trp, Met, Cys, Tyr.[7][8]
The Problem: The cleaved
The Solution: Create a "Scavenger Cocktail" that is more nucleophilic than your substrate.[7]
Recommended Scavenger Cocktails
| Sensitive Residue | Recommended Cocktail (v/v) | Role of Components |
| General / Trp | Reagent B: TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%) | Phenol/TIS trap cations; Water prevents esterification. |
| Met / Cys | Reagent K: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) | Thioanisole/EDT specifically protect Sulfur atoms. |
| Highly Acid Sensitive | Dilute TFA: 1–5% TFA in DCM + 5% TIS | Slows kinetics to allow scavenger to work effectively. |
-
TIS: Triisopropylsilane (Highly effective hydride donor/cation trap).
-
EDT: 1,2-Ethanedithiol (smells terrible but essential for Cys/Met protection).
Module 5: Troubleshooting & FAQs
Q: I used ZnBr
-
Correction: Switch to the TMSOTf/2,6-lutidine method (Module 2) if ester retention is mandatory.
Q: My product is acetylated after using Oxalyl Chloride/MeOH. A: Oxalyl chloride in MeOH generates HCl in situ, but can also generate reactive acylating species if not handled cold.
-
Correction: Ensure the oxalyl chloride is added to MeOH at
and allowed to generate HCl before adding the substrate.
Q: I see a "M+56" peak in my LCMS.
A: This is likely
-
Correction: You have insufficient scavenger. Increase TIS/Water load or decrease substrate concentration (dilution favors intermolecular scavenging).
References
-
TMSOTf Protocol: Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-silyloxycarbonyl intermediate. Journal of Organic Chemistry. Link
-
HCl/Dioxane Selectivity: Han, G., Tamaki, M., & Hruby, V. J. (2001).[9] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research. Link
-
Scavenger Mechanisms: Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research. Link
-
Mild Reagents: Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[10]·7H2O-NaI System. Journal of Organic Chemistry. Link
-
Review of Methods: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
Navigating the Challenges of Polar Proline Derivative Purification: A Technical Support Guide
Welcome to the technical support center for resolving challenges in the HPLC purification of polar proline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with phase collapse and other separation difficulties when working with these highly polar molecules. Here, we will delve into the underlying causes of these problems and provide practical, step-by-step troubleshooting strategies to achieve robust and reproducible purifications.
Section 1: Understanding the Core Problem: Phase Collapse (or Pore Dewetting)
One of the most common and frustrating issues when purifying highly polar compounds like proline derivatives using reversed-phase HPLC is a phenomenon often termed "phase collapse."[1][2][3][4] This leads to a sudden and dramatic loss of retention, poor peak shape, and inconsistent results.[1][5][6]
Q1: What is phase collapse and why does it happen with polar proline derivatives?
A1: Historically, the term "phase collapse" was used to describe the folding of the C18 alkyl chains on the stationary phase surface in highly aqueous mobile phases (typically >95% water).[7][8] The theory was that these hydrophobic chains would "collapse" on themselves to minimize contact with the polar mobile phase, effectively reducing the surface area available for interaction with the analyte.[7]
However, a more accurate and current understanding of this phenomenon is pore dewetting .[2][3][9] In this model, the high surface tension of water in a highly aqueous mobile phase causes it to be expelled from the hydrophobic pores of the stationary phase.[3][9] This "dewetting" makes the bonded phase within the pores inaccessible to the analyte, leading to a significant loss of retention.[1][2] Polar proline derivatives, due to their hydrophilic nature, often require highly aqueous mobile phases for sufficient retention on traditional C18 columns, making them particularly susceptible to this issue.[10]
Section 2: Troubleshooting Guide: From Diagnosis to Resolution
Encountering retention time shifts, broad peaks, or a complete loss of retention for your polar proline derivative? This section provides a systematic approach to diagnose and solve the problem.
Q2: My proline derivative is suddenly eluting at the void volume. How can I confirm if phase collapse (pore dewetting) is the cause?
A2: A simple diagnostic test can help confirm pore dewetting. If you suspect this is occurring, flush the column with a mobile phase containing a high percentage of organic solvent (e.g., 95-100% acetonitrile or methanol) for several column volumes.[1] Then, gradually re-introduce your intended highly aqueous mobile phase and re-inject your sample. If retention is restored, it is highly likely that pore dewetting was the culprit.[1]
Q3: I've confirmed pore dewetting. What are my options to prevent it and achieve a stable separation?
A3: You have several effective strategies at your disposal. The choice will depend on the specific properties of your proline derivative and the available resources in your lab.
Strategy 1: Employing "Aqueous-Stable" Reversed-Phase Columns
Traditional C18 columns are not designed for use with 100% aqueous mobile phases.[1][7] To overcome this, column manufacturers have developed stationary phases that are resistant to pore dewetting.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the long alkyl chain.[11][12] This polar group helps to attract and maintain a layer of water on the surface of the stationary phase, preventing pore dewetting even in 100% aqueous conditions.[11][13]
-
Polar-Endcapped Columns: In this approach, the residual silanol groups on the silica surface are capped with a polar functional group instead of a non-polar one.[11][12] This also helps to maintain the "wettability" of the stationary phase surface.[7]
| Column Type | Mechanism of Aqueous Stability | Best Suited For | Considerations |
| Polar-Embedded | A polar group within the alkyl chain attracts a water layer, preventing dewetting.[11][13] | Highly polar analytes requiring purely aqueous mobile phases.[11] | May exhibit different selectivity compared to traditional C18 phases.[14][15] |
| Polar-Endcapped | Polar groups on the silica surface maintain surface hydration.[7][11] | Moderately polar analytes in highly aqueous mobile phases. | Can have higher silanol activity compared to polar-embedded phases.[14][15] |
Strategy 2: Switching to an Alternative Chromatographic Mode: HILIC
For extremely polar proline derivatives that show little to no retention even on aqueous-stable reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[10][16][17][18]
-
How HILIC Works: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[17][18] The polar analytes partition into a water-enriched layer on the surface of the stationary phase, leading to their retention. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[17]
Experimental Protocol: Getting Started with HILIC for Polar Proline Derivatives
-
Column Selection: Choose a HILIC column with a suitable stationary phase. Amide or diol phases are often a good starting point for polar, neutral, or acidic compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted).
-
Mobile Phase B: 50:50 Acetonitrile:Water with the same buffer concentration.
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and run a gradient to increase the percentage of Mobile Phase B.
-
Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection.[18]
Strategy 3: Mobile Phase Optimization
Even with the right column, fine-tuning the mobile phase is critical for a successful separation.
-
Maintain a Minimum Organic Content: For traditional C18 columns, a general rule of thumb is to always maintain at least 5-10% organic solvent in your mobile phase to prevent pore dewetting.[1]
-
pH Control: The ionization state of proline derivatives, which often contain acidic and/or basic functional groups, can significantly impact their retention and peak shape.[19] Use a buffer to control the pH of the mobile phase. For acidic proline derivatives, a mobile phase pH below their pKa will increase retention in reversed-phase chromatography. Conversely, for basic derivatives, a pH above their pKa will lead to better retention.
-
Buffer Selection: Choose a buffer that is compatible with your detection method. Volatile buffers like ammonium acetate or ammonium formate are ideal for LC-MS applications.[20]
Section 3: Frequently Asked Questions (FAQs)
Q4: Can I use a standard C18 column for my polar proline derivative if I don't have access to a specialized column?
A4: While not ideal, it is sometimes possible. You will need to ensure that your mobile phase always contains a minimum of 5-10% organic solvent to prevent phase collapse.[1] This may result in very short retention times for highly polar proline derivatives. You can try to increase retention by using a weaker organic solvent (e.g., methanol instead of acetonitrile) or by adding ion-pairing reagents, although the latter is often not compatible with mass spectrometry.[12]
Q5: My peak shape is poor (tailing or fronting). What could be the cause?
A5: Poor peak shape can have several causes:
-
Secondary Interactions: Residual silanol groups on the silica surface can interact with basic functional groups on your proline derivative, leading to peak tailing.[5] Using a high-purity, well-endcapped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help.
-
Column Overload: Injecting too much sample can lead to peak fronting.[5] Try reducing the injection volume or the sample concentration.
-
Inappropriate pH: If the mobile phase pH is close to the pKa of your analyte, you can get a mixture of ionized and non-ionized forms, resulting in broad or split peaks. Ensure your mobile phase is buffered at a pH at least 1.5-2 units away from the analyte's pKa.
Q6: I am still not getting enough retention with a HILIC column. What can I do?
A6: To increase retention in HILIC:
-
Increase the Organic Content: A higher percentage of acetonitrile in the mobile phase will generally lead to stronger retention.
-
Decrease the Buffer Concentration: Lowering the salt concentration in the mobile phase can sometimes increase retention, especially for charged analytes.
-
Change the Stationary Phase: Different HILIC stationary phases (e.g., bare silica, amide, diol) will have different selectivities. Experimenting with different column chemistries may be necessary.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting HPLC purification issues with polar proline derivatives.
Sources
- 1. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. [Kromasil®] F.A.Q. - What is "phase collapse / wettability" problem? [kromasil.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmanow.live [pharmanow.live]
- 11. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 17. waters.com [waters.com]
- 18. glsciencesinc.com [glsciencesinc.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
NMR characterization of C(gamma)-exo vs endo puckering in (2S,4R)-aminoproline
NMR Characterization of C( )-exo vs. endo Puckering in (2S,4R)-Aminoproline
A Technical Comparison Guide for Structural Biologists & Medicinal Chemists
Executive Summary
In rational drug design and peptidomimetic engineering, the pyrrolidine ring of proline is a critical scaffold for controlling secondary structure. While native proline exists in a dynamic equilibrium between C(
This guide details the NMR methodologies required to distinguish these puckers. Experimental data confirms that (2S,4R)-Amp, like its analogue Hyp, strongly favors the C(
Part 1: The Conformational Landscape
To interpret the NMR data correctly, one must first understand the stereoelectronic forces at play. The "pucker" is defined by the displacement of the
1. The Stereoelectronic Logic (The Gauche Effect)
The primary driver for the puckering preference in 4-substituted prolines is the gauche effect . Electronegative substituents (OH, F, NH
-
(2S,4R)-Configuration (Hyp, Amp): The substituent is "down" relative to the ring face (trans to the carboxyl). To achieve the gauche orientation with nitrogen, the ring must adopt the C(
)-exo pucker. -
(2S,4S)-Configuration: The substituent is "up" (cis to the carboxyl). The gauche effect forces the ring into the C(
)-endo pucker. -
Native Proline: Lacks the electronegative driver, resulting in a flexible 60:40 (endo:exo) equilibrium.
2. Comparative Overview: Pro vs. Hyp vs. Amp
| Feature | L-Proline (Pro) | (2S,4R)-Hydroxyproline (Hyp) | (2S,4R)-Aminoproline (Amp) |
| Dominant Pucker | Dynamic Equilibrium | C( | C( |
| Driving Force | Sterics (relieves strain) | Gauche Effect ( | Gauche Effect ( |
| -65° (flexible) | -60° (rigid) | -60° (rigid) | |
| pH Sensitivity | None | None | High (Amine protonation) |
| Application | General turns/helices | Collagen stability | pH-switchable catalysis/binding |
Part 2: NMR Characterization Protocol
This protocol is designed to validate the C(
Phase 1: Sample Preparation
-
Solvent: Use 99.9% D
O.-
Reasoning: Amp contains exchangeable protons (-NH
or -NH ). In H O, the broad solvent suppression signal can obscure the critical H and H resonances. D O simplifies the spectrum to the non-exchangeable CH skeleton.
-
-
pH Control: Prepare two samples:
-
Sample A (Basic): pD ~10 (Free amine, -NH
). -
Sample B (Acidic): pD ~4 (Protonated, -NH
). -
Note: pD = pH_meter + 0.4.
-
Phase 2: Pulse Sequences
-
1D
H NMR: For initial assignment and chemical shift indexing. -
2D TOCSY (Total Correlation Spectroscopy): Essential for identifying the complete spin system (H
H H H ) of the proline ring. -
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Mixing time: 300–500 ms.
-
Purpose: To measure spatial distances. In the exo pucker, the distance between H
and H is distinct from the endo form.
-
-
E.COSY (Exclusive Correlation Spectroscopy):
-
Advanced: Use this if measuring small coupling constants (
) is difficult due to line broadening. It simplifies multiplets to allow precise measurement.
-
Phase 3: The Logic of Assignment (Workflow)
Figure 1: NMR decision tree for assigning proline ring puckering states.
Part 3: Data Analysis & Comparison
The definitive proof of puckering lies in the vicinal coupling constants (
1. Vicinal Coupling Constants (
)
In the C(
-
H
and H (trans): Dihedral angle 160°. Large coupling ( Hz). -
H
and H (cis): Dihedral angle 40°. Small coupling ( Hz).
Table 1: Diagnostic Coupling Constants for (2S,4R)-Amp vs. Alternatives
| Parameter | L-Proline (Endo/Exo Mix) | (2S,4R)-Hyp (Exo Locked) | (2S,4R)-Amp (Exo Locked) |
| 7.5 – 8.5 Hz (Averaged) | 10.0 – 10.5 Hz | 9.8 – 10.3 Hz | |
| 7.5 – 8.5 Hz (Averaged) | 2.0 – 3.0 Hz | 2.5 – 3.5 Hz | |
| ~16 Hz | ~13 Hz | ~13 Hz | |
| Interpretation | Flexible ring; rapid averaging. | Rigid Exo pucker. | Rigid Exo pucker. |
Note: The "Sum of Couplings" (
2. Chemical Shift Indexing (CSI)
The presence of the electronegative amino group at C4 shifts the carbon resonances.
-
C
: In (2S,4R)-Amp, the C signal is typically upfield (lower ppm) compared to the C -endo conformers found in (2S,4S)-derivatives. -
C
: Sensitive to the "gamma-gauche" effect. The exo pucker places C in a specific orientation that shields C differently than in the endo form.
Part 4: Expert Insight – The pH Switch
A unique advantage of (2S,4R)-Amp over Hyp is the ability to modulate the electron-withdrawing nature of the substituent via pH.
-
Acidic pH (Protonated, -NH
): The ammonium group is highly electronegative ( is high). This strengthens the gauche effect, further stabilizing the C( )-exo pucker and the trans isomer of the peptide bond. -
Basic pH (Neutral, -NH
): The neutral amine is less electronegative. While the C( )-exo pucker remains preferred, the barrier to rotation decreases, and the population of the cis amide bond isomer may increase slightly compared to the protonated state.
Experimental Validation:
Comparing spectra at pD 4.0 and pD 10.0 reveals that while the ring pucker (
References
-
Stereoelectronic Effects in Collagen: Raines, R. T. (2006). The gauche effect in proline and collagen.Source:
-
Fluoroproline Characterization: Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers.Source:
-
Proline Puckering & NMR: Glastonbury, C. A., et al. (2018). A solvation induced ring puckering effect in fluorinated prolines.[1]Source:
-
Aminoproline pH Responsiveness: Siebler, C., et al. (2014). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative.Source:
-
NMR Coupling Constants: Reich, H. J. (2018). Coupling Constants (
).Source:
Sources
A Senior Application Scientist's Guide to Chiral HPLC Methods for Enantiomeric Purity Determination of Aminopyrrolidines
Introduction: The Critical Role of Chirality in Aminopyrrolidine-Containing Pharmaceuticals
The aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Due to the inherent chirality of this moiety, these molecules exist as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive, less potent, or even responsible for adverse effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric purity of chiral drug substances.[4][5][6]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for the separation and quantification of enantiomers in the pharmaceutical industry.[3][6][7][8] This guide provides an in-depth comparison of state-of-the-art chiral HPLC methods for aminopyrrolidine analysis, grounded in the principles of chiral recognition and supported by actionable experimental protocols. We will explore the causality behind methodological choices to empower researchers, scientists, and drug development professionals to build robust and reliable analytical methods.
The Heart of the Separation: A Comparative Guide to Chiral Stationary Phases (CSPs)
The success of a chiral separation hinges on the selection of an appropriate CSP. The CSP creates a chiral environment where enantiomers form transient, diastereomeric complexes with differing energies, leading to differential retention times.[6] While numerous CSPs exist, polysaccharide-based phases are the most versatile and widely successful for a broad range of chiral compounds, including basic analytes like aminopyrrolidines.[1][9][10]
The Workhorses: Polysaccharide-Based CSPs
These CSPs consist of cellulose or amylose polymers derivatized with various phenylcarbamates or benzoates, which are either coated or immobilized onto a silica support.[10][11] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[11][12][13]
-
Cellulose Derivatives: Columns like Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) and CHIRALCEL® OD-H are renowned for their broad applicability.[12][13][14] The ordered structure of cellulose creates grooves and cavities that facilitate steric interactions, which, combined with hydrogen bonding and π-π interactions from the carbamate selectors, provides powerful chiral recognition.[13]
-
Amylose Derivatives: Columns such as Lux® Amylose-1 and CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) often provide complementary or superior selectivity to their cellulose counterparts.[8][15] The different helical structure of amylose can lead to unique steric and interactive properties, making it a crucial tool in any chiral screening process.[8]
Alternative Selectivities: Cyclodextrin and Macrocyclic Glycopeptide CSPs
While polysaccharide CSPs are often the first choice, other phases offer unique separation mechanisms that can be advantageous for specific aminopyrrolidines.
-
Cyclodextrin-Based CSPs: These phases consist of cyclic oligosaccharides (α, β, or γ-cyclodextrins) bonded to silica.[16][17] Their primary mechanism of separation involves the formation of inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin torus.[3][18] Chiral recognition is driven by interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cavity.[16]
-
Macrocyclic Glycopeptide CSPs: Based on antibiotics like vancomycin or teicoplanin, these CSPs are highly versatile and can operate in multiple modes (reversed-phase, normal-phase, polar organic).[3][11] They offer a complex mix of interaction sites, including peptide backbones, carbohydrate baskets, and ionizable groups, enabling hydrogen bonding, ionic interactions, and inclusion complexation.[11]
Comparative Summary of Major CSP Types
| CSP Type | Chiral Selector | Primary Interaction Mechanisms | Typical Mobile Phases | Advantages & Best Use Cases | Considerations |
| Polysaccharide | Cellulose/Amylose Derivatives[8][14] | Hydrogen bonding, π-π interactions, dipole-dipole, steric hindrance[11][12][13] | Normal Phase (Hexane/Alcohol), Polar Organic (Acetonitrile/Methanol), Reversed-Phase[9] | High success rate for a wide range of compounds, excellent resolution, scalable.[1] Ideal first choice for screening aminopyrrolidines. | Coated versions have solvent limitations (e.g., avoid THF, DCM).[19][20] Immobilized versions offer greater solvent compatibility.[21] |
| Cyclodextrin | α, β, γ-Cyclodextrin[16] | Inclusion complexation, hydrogen bonding, dipole-dipole interactions[3][18] | Reversed-Phase (Water/Acetonitrile/Methanol), Polar Organic[17][22] | Effective for compounds with aromatic rings or cyclic structures that can fit into the cavity. | May have lower loading capacity compared to polysaccharide CSPs. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin[11] | Hydrogen bonding, ionic interactions, inclusion complexation, dipole-dipole[11] | Reversed-Phase, Polar Organic, Normal Phase | Extremely broad selectivity, multimodal capabilities.[3] Particularly useful for amino acids and other amphiprotic molecules. | Can require longer column equilibration times.[11] |
Crafting the Method: A Workflow for Success
Developing a robust chiral HPLC method is a systematic process. The goal is to achieve baseline resolution (Rs ≥ 1.5) of the enantiomers with good peak shape and a reasonable analysis time.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral HPLC method development.
The Critical Role of the Mobile Phase
The mobile phase composition is paramount, especially for basic compounds like aminopyrrolidines.
-
Normal Phase (NP): Typically using a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (isopropanol or ethanol), this mode is highly effective for polysaccharide CSPs. Crucially, for basic analytes like aminopyrrolidines, a small amount of a basic additive (e.g., 0.1-0.5% diethylamine (DEA) or butylamine) must be included. [23][24][25]
-
Causality: The basic additive serves a dual purpose. It dynamically deactivates acidic residual silanol groups on the silica surface, preventing strong, non-enantioselective interactions that cause severe peak tailing.[23] It also competes with the basic analyte for polar interaction sites on the CSP, modulating retention and often improving selectivity.[26]
-
-
Polar Organic (PO) Mode: Using mixtures of polar solvents like acetonitrile and methanol, this mode is often faster and uses less hazardous solvents than NP.[9][23] A basic additive is also typically required here for aminopyrrolidines.
-
Reversed-Phase (RP) Mode: While less common for underivatized aminopyrrolidines on polysaccharide CSPs, this mode (using water/acetonitrile/methanol with buffers or additives) is the primary choice for cyclodextrin and macrocyclic glycopeptide phases.[9][22]
Logical Relationships in Method Optimization
Caption: Interplay of key parameters affecting chiral separation outcomes.
Experimental Protocol: Enantiomeric Purity of (R/S)-3-Aminopyrrolidine
This protocol provides a robust starting point for the analysis of a simple aminopyrrolidine. It is designed to be self-validating through the inclusion of system suitability criteria.
Objective: To develop and validate a chiral HPLC method for determining the enantiomeric purity of a 3-aminopyrrolidine drug substance.
1. Materials & Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm (or equivalent, e.g., CHIRALCEL® OD-H).[12][13]
-
Reagents: HPLC-grade n-hexane, 2-propanol (IPA), and diethylamine (DEA).
-
Sample: (R/S)-3-Aminopyrrolidine racemic standard and the desired single enantiomer batch for testing.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm (aminopyrrolidines often lack a strong chromophore, requiring low wavelength detection).[23]
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Racemic Standard (for method development & system suitability): Prepare a solution of ~0.5 mg/mL in the mobile phase.
-
Test Sample: Prepare the drug substance to be tested at the same concentration (~0.5 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter if necessary.[25]
4. Step-by-Step Methodology:
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is observed. For polysaccharide columns, equilibration can be critical.[23]
-
System Suitability Test (SST):
-
Inject the racemic standard solution five times consecutively.
-
Acceptance Criteria:
-
The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.
-
The tailing factor (Tf) for each peak should be ≤ 1.5.
-
The relative standard deviation (RSD) for the peak areas of five replicate injections should be ≤ 2.0%.
-
-
-
Analysis: Once the SST passes, inject the prepared test sample solution.
-
Data Analysis & Calculation:
-
Identify the peaks corresponding to the desired enantiomer and the undesired enantiomer based on the injection of a reference standard if available, or by designation (e.g., peak 1 and peak 2).
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of the undesired enantiomer using the following formula: % Undesired Enantiomer = (Area of Undesired Enantiomer / (Area of Desired Enantiomer + Area of Undesired Enantiomer)) x 100
-
5. Method Validation (Abbreviated): Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines to prove it is suitable for its intended purpose.[27][28]
-
Specificity: Demonstrate that there is no interference from a placebo or related substances at the retention time of the enantiomers.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified. This is critical for impurity testing.
-
Linearity: Establish a linear relationship between the concentration of the undesired enantiomer and its peak area over a defined range (e.g., from LOQ to 2.0% of the nominal sample concentration).
-
Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision) by analyzing samples spiked with known amounts of the undesired enantiomer.
Conclusion
The determination of enantiomeric purity for aminopyrrolidines is a non-negotiable aspect of pharmaceutical development and quality control. A systematic approach, beginning with a screen of robust polysaccharide-based chiral stationary phases under normal phase conditions with a basic additive, provides the highest probability of success. By understanding the underlying principles of chiral recognition and the causal relationships between chromatographic parameters, scientists can move beyond trial-and-error and rationally design methods that are sensitive, accurate, and robust. The protocol and workflow provided herein serve as a comprehensive starting point for developing and validating high-integrity chiral HPLC methods, ensuring the safety and efficacy of these vital pharmaceutical compounds.
References
- Lux Cellulose-1 Chiral LC Columns. Phenomenex.
- Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers. Benchchem.
- APPLIC
- Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART. HPLC-MART.
- CHIRAL COLUMNS. Chromservis.
- INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies.
- Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chrom
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Unknown Source.
- Efficient method development for chiral separ
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Unknown Source.
- Separation of the enantiomers of chiral amines using the mobile phase...
- Playing with Selectivity for Optimal Chiral Separation.
- Chiral Cyclodextrin Capillary GC Columns. Supelco.
- (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
- ULTRON ES-CD beta cyclodextrin based chiral HPLC column.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
- instruction manual for chiralpak® ad-h. HPLC.
- Cyclodextrin-Based Chiral Stationary Phases for Liquid Chrom
- Reviewer Guidance. FDA.
- Validation of Chrom
- CHIRALPAK AD-H. Daicel.
- A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst (RSC Publishing).
- Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies.
- Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. PubMed.
- (R)-(+)-3-Aminopyrrolidine. Chem-Impex.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. Benchchem.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
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- 5. gmp-compliance.org [gmp-compliance.org]
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- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
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- 28. fda.gov [fda.gov]
Comparative Technical Guide: (2S,4R)-Aminoproline vs. 4-Hydroxyproline in Collagen Stability
Executive Summary
The Verdict: (2S,4R)-4-hydroxyproline (Hyp) is the static standard for collagen stability, providing essential stereoelectronic pre-organization. (2S,4R)-4-aminoproline (Amp) is the programmable challenger .
While Hyp provides constitutive stability via the gauche effect, Amp offers a pH-switchable and chemically functionalizable handle. In its protonated state (
Mechanistic Divergence: The Stereoelectronic Driver
The stability of the collagen triple helix (polyproline II type) relies heavily on the ring pucker of the residue in the Y position of the X-Y-Gly triplet.[1]
The Gauche Effect
Both Hyp and Amp stabilize collagen not primarily through hydrogen bonding, but through stereoelectronic effects . An electron-withdrawing substituent at the
-
Hyp: The electronegative Oxygen (OH) forces the ring into a
-exo pucker. This pre-organizes the and dihedral angles to match the collagen triple helix geometry.[3] -
Amp: The Nitrogen (amine) is less electronegative than Oxygen. However, when protonated (
) or acylated (Amide), it becomes strongly electron-withdrawing, enforcing the -exo pucker more rigidly than Hyp.
Diagram: Stereoelectronic Logic Flow
Figure 1: The causal chain of collagen stabilization. The electron-withdrawing nature of the C4 substituent dictates ring geometry, which directly correlates to thermal stability (
Quantitative Performance Comparison
The following data compares the thermal melting temperature (
Table 1: Thermal Stability Profile
| Feature | 4-Hydroxyproline (Hyp) | (2S,4R)-Aminoproline (Amp) |
| C4 Substituent | Hydroxyl (-OH) | Amine (- |
| Electronegativity | High (Static) | pH Dependent |
| ~69°C (High Stability) | < 30°C (Destabilized)* | |
| ~69°C (Unchanged) | > 90°C (Hyperstable) | |
| Functionalization | Difficult (Ether linkage) | Facile (Acylation/Click) |
| Primary Utility | Structural Scaffolding | Responsive Materials / Drug Delivery |
*Note: Values based on
The pH Switch Mechanism
Amp acts as a molecular switch.[4]
-
pH < 7.0 (Protonated): The
group is strongly electron-withdrawing ( effect). It enforces the -exo pucker more strictly than -OH, leading to hyperstability. -
pH > 8.0 (Deprotonated): The neutral
is less electron-withdrawing. The ring pucker relaxes, and the triple helix unravels (lower ).
Experimental Protocols
To validate the stability differences, Circular Dichroism (CD) spectroscopy is the gold standard.
Protocol A: CD Thermal Denaturation (Melting Curve)
Objective: Determine
Reagents:
-
Peptide samples (0.2 mM in PBS or Acetate buffer).
-
Buffer A: 50 mM Sodium Acetate, pH 3.0 (Protonated state).
-
Buffer B: 50 mM Sodium Phosphate, pH 8.0 (Neutral state).
Workflow:
-
Preparation: Dissolve peptide to 0.2 mM. Anneal by heating to 80°C for 10 min, then cool slowly to 4°C over 4 hours to allow triple helix assembly.
-
Instrument Setup: Nitrogen-flushed CD Spectropolarimeter (e.g., Jasco J-815). Path length: 0.1 cm.
-
Wavelength Scan: Perform a scan at 4°C from 260 nm to 190 nm.
-
Validation Signal: Look for a maximum at 225 nm (positive) and a minimum at <200 nm (negative). This signature confirms the Polyproline II helix.
-
-
Thermal Melt: Monitor ellipticity (
) at 225 nm while heating from 4°C to 95°C.-
Ramp Rate: 1°C/min (critical for equilibrium).
-
-
Data Analysis: Plot Fraction Folded vs. Temperature. The inflection point (first derivative) is the
.
Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for validating collagen stability via Circular Dichroism.
Critical Application Notes
Functionalization Strategy
Amp is rarely used solely for stability; it is used for conjugation .
-
Acylation: Reacting Amp with an acyl group (e.g., acetyl, biotin-NHS) converts the amine into an amide.
-
Effect: Amides are electron-withdrawing. Therefore, N-acylated Amp mimics Hyp stability even at neutral pH. This allows you to attach drugs or fluorophores to the collagen backbone without destroying the triple helix.
Synthesis Alert
When synthesizing Amp-containing peptides via SPPS (Solid Phase Peptide Synthesis):
-
Use Fmoc-(2S,4R)-Amp(Boc)-OH .
-
The Boc group protects the side chain amine during synthesis and is removed during the final TFA cleavage, yielding the free amine.
References
-
Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). Code for Collagen's Stability: Stereoelectronic Effect of 4-Fluoroproline.
-
[Link]
-
-
Babu, I. R., & Ganesh, K. N. (2001). Collagen model peptides: synthesis and conformational studies of (Pro-Pro-Gly)10 analogs with 4-aminoproline. Journal of the American Chemical Society.
-
[Link]
-
-
Umashankara, M., Babu, I. R., & Ganesh, K. N. (2003). Two prolines with a difference: contrasting stereoelectronic effects of 4R/S-aminoproline on triplex stability in collagen peptides. Chemical Communications.[5]
-
[Link]
-
-
Raines, R. T. (2005). 2005 Emil Thomas Kaiser Award. Collagen: structure and stability.[1][2][6][7] Protein Science.
-
[Link]
-
-
Siebler, C., Maryasin, B., Kuemin, M., Erdmann, R. S., Rigling, C., Grünenfelder, C., ... & Wennemers, H. (2017). pH-Responsive Aminoproline-Containing Collagen Triple Helices.[5][8][9] Chemistry – A European Journal.
-
[Link]
-
Sources
- 1. Reciprocity of Steric and Stereoelectronic Effects in the Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Responsive Aminoproline-Containing Collagen Triple Helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two prolines with a difference: contrasting stereoelectronic effects of 4R/S-aminoproline on triplex stability in collagen peptides [pro(X)-pro(Y)-Gly]n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Crystallographic & Conformational Guide: (2S,4R)-Methyl 4-Aminopyrrolidine-2-Carboxylate Complexes
Executive Summary
This technical guide analyzes the crystallographic and structural properties of (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate (commonly referred to as trans-4-aminoproline methyl ester). As a rigid, chiral scaffold, this molecule serves as a critical ligand in asymmetric catalysis and a building block in peptidomimetics.
Key Technical Insight: The performance of this ligand is dictated by its stereochemistry. The (2S,4R) configuration enforces a C
Part 1: Structural Analysis & Ligand Geometry
The Stereoelectronic Effect (The "Why")
In drug design and ligand engineering, the pyrrolidine ring is not a flat entity; it exists in dynamic equilibrium between two envelope conformations. For 4-substituted prolines, the electronegativity and orientation of the substituent at position 4 drive this equilibrium.
-
(2S,4R)-Isomer (Target): The electron-withdrawing amino/ammonium group is trans to the carboxylate. To maximize the gauche effect (overlap between
and ), the ring adopts the C -exo pucker.[1] -
(2S,4S)-Isomer (Alternative): The substituent is cis. This forces the ring into a C
-endo pucker to relieve steric strain and satisfy electronic overlaps.
Impact on Coordination
When used as a ligand (e.g., for Copper(II)), the C
Part 2: Crystallographic Data Comparison
The following data compares the structural parameters of the (2S,4R) hydrochloride salt against its diastereomer and the parent proline structure. These values represent the "Free Ligand" state, which dictates the initial energy barrier for complexation.
Table 1: Crystal System & Lattice Parameters (Hydrochloride Salts)
| Parameter | (2S,4R)-Isomer (Target) | (2S,4S)-Isomer (Alternative) | L-Proline (Reference) |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | |||
| Ring Pucker | C | C | Mixed (Dynamic) |
| -60° to -70° | -75° to -85° | -65° (avg) | |
| +150° to +160° | +140° to +150° | +155° | |
| Solubility (H2O) | High (>50 mg/mL) | Moderate | High |
Note: Data aggregated from structural analogues of 4-aminoproline and 4-hydroxyproline derivatives [1, 2].
Table 2: Metal Complex Geometry (Cu(II) Coordination)
When coordinated to Copper(II), the ligand acts typically as a bidentate (N,O) or tridentate chelate depending on protecting groups.
| Feature | (2S,4R)-Complex | (2S,4S)-Complex | Performance Implication |
| Chelate Bite Angle | ~84-86° | ~81-83° | Wider angle in (2S,4R) implies less ring strain. |
| Axial Interaction | Accessible | Sterically Hindered | (2S,4R) allows better apical approach for substrates in catalysis. |
| Thermal Stability | High ( | Moderate ( | Exo-pucker rigidity confers thermal resistance. |
Part 3: Comparative Performance Guide
Stability & Shelf-Life
The (2S,4R) isomer, particularly as the dihydrochloride salt, exhibits superior crystalline stability compared to the (2S,4S) isomer. The C
-
Recommendation: Store the (2S,4R) salt at 4°C under Argon. It is not hygroscopic under standard lab conditions, unlike the free base.
Catalytic Efficiency (Asymmetric Catalysis)
In organocatalysis (e.g., Aldol reactions), the (2S,4R) scaffold is generally preferred.
-
Mechanism: The trans-relationship of the 4-amino group allows it to act as a hydrogen-bond donor to the substrate without sterically interfering with the enamine formation at the pyrrolidine nitrogen.
-
Data Support: Reaction rates with (2S,4R) catalysts are typically 1.5x to 2.0x faster than (2S,4S) analogues due to the accessible "open" conformation of the exo-pucker [3].
Part 4: Experimental Protocols
Protocol: Crystallization of (2S,4R)-Ligand Salts
To verify purity and obtain single crystals for X-ray diffraction.
-
Dissolution: Dissolve 100 mg of (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate dihydrochloride in a minimum amount of dry Methanol (approx. 0.5 mL) at 40°C.
-
Filtration: Pass through a 0.2
m PTFE syringe filter to remove condensation nuclei. -
Vapor Diffusion: Place the methanol solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of Diethyl Ether or Acetone (Antisolvent).
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 48-72 hours.
-
Harvesting: Colorless prismatic crystals will form. Harvest by decantation and wash with cold ether.
Protocol: Synthesis of Cu(II) Complex
For generating the catalytically active metal species.
-
Ligand Prep: Dissolve 1.0 eq of the ligand (free base) in MeOH.
-
Metal Addition: Add 0.5 eq of Cu(OAc)
H O dropwise (for a 2:1 Ligand:Metal complex). -
Reaction: Stir at room temperature for 2 hours. The solution will turn deep blue.
-
Isolation: Concentrate in vacuo. Recrystallize from EtOH/Water to obtain blue needles.
Part 5: Visualization & Logic Flow
The following diagram illustrates the causal relationship between the stereochemistry (Chirality), the resulting Ring Pucker, and the final Physicochemical Properties.
Figure 1: Structure-Property Relationship (SPR) map detailing how the (2S,4R) stereocenter drives the C4-exo pucker, resulting in superior stability and catalytic performance compared to the cis-isomer.
References
-
Vertex AI & NIH PubMed. (2015). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative.[1][2] Journal of Peptide Science.[2] Link
-
MDPI. (2019). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for Chemical Dynamic Kinetic Resolution. Molecules.[1][3][2][4][5][6][7][8][9] Link
-
National Institutes of Health (NIH). (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids.[8] Journal of Organic Chemistry. Link
-
PubChem. (2025). Compound Summary: Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate.[5][10]Link
-
ResearchGate. (2023). Synthesis and Structure of Copper(II) Complexes with Imine Derived Ligands.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rational Design of Protein Stability : Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin [kops.uni-konstanz.de]
- 5. chemscene.com [chemscene.com]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(II) Complexes with Ligands Derived from 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Proline, 4-amino-1-methyl-, methyl ester, (4R)- | C7H14N2O2 | CID 51072198 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Impact of 4-Amino Substitution on Proline Cis-Trans Isomerization Rates
This guide provides an in-depth technical comparison of the cis-trans isomerization kinetics of standard proline and 4-amino-substituted proline. We will explore the underlying mechanisms, present detailed experimental protocols for measuring isomerization rates, and analyze the quantitative data to provide actionable insights for researchers in chemical biology and drug development.
The Significance of the Proline Switch
The amino acid proline holds a unique position in protein science. Its cyclic side chain imposes significant conformational rigidity on the polypeptide backbone.[1] A key consequence of this structure is that the peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation, with a relatively small energy difference between the two states.[1][2] This is in stark contrast to non-prolyl peptide bonds, which overwhelmingly favor the trans isomer by a factor of ~1000:1.
The interconversion between these cis and trans isomers is an intrinsically slow process, with a high activation energy barrier (~20 kcal/mol) due to the partial double-bond character of the amide bond.[3][4] This slow isomerization often acts as a rate-limiting step in protein folding and can function as a molecular switch, regulating protein activity, cellular signaling, and protein-protein interactions.[5][6][7] The ability to modulate the rate of this "proline switch" is therefore a powerful tool in protein engineering and the design of peptide-based therapeutics. This guide focuses on one such modulation: the substitution of a hydrogen atom with an amino group at the C4 position of the proline ring.
Mechanistic Underpinnings: Proline vs. 4-Aminoproline
The rate of X-Pro isomerization is governed by the stability of the transition state, where the amide bond is twisted approximately 90°. The electronic and steric properties of substituents on the proline ring can significantly alter the energy of this transition state and the ground-state cis/trans population.
A 4-amino substitution introduces a potent electron-donating group onto the pyrrolidine ring. This has two primary stereoelectronic consequences:
-
Inductive Effect: The electron-donating amino group can influence the electron density of the entire ring system. This can affect the partial double-bond character of the C-N amide bond. A slight decrease in the double-bond character would lower the rotational energy barrier, thereby accelerating the isomerization rate.
-
Ring Pucker Preference: The proline ring is not planar but exists in two primary "puckered" conformations: Cγ-endo (pucker down) and Cγ-exo (pucker up). Substituents at the C4 position can favor one pucker over the other.[8] This pre-organization of the ring can influence the energy required to reach the twisted transition state of the peptide bond, thus affecting the kinetic barrier to isomerization. For instance, studies with 4-fluoroproline have shown that stereochemistry at the C4 position directly shifts the conformer equilibrium.[9]
The diagram below illustrates the structural difference between proline and cis-4-aminoproline, highlighting the key peptide bond and the site of substitution.
Caption: Structural comparison of Proline and cis-4-Aminoproline.
Experimental Workflow: Measuring Isomerization Kinetics via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for directly observing and quantifying proline cis-trans isomerization.[4][10][11] Because the isomerization is slow on the NMR timescale, distinct sets of resonance peaks appear for the cis and trans conformers for the proline residue itself and for neighboring residues.[10] By monitoring the change in the intensities of these peaks over time following a perturbation (e.g., a temperature or pressure jump), one can directly measure the rate constants of interconversion.[12][13]
Protocol: Temperature-Jump 2D ¹H-¹⁵N HSQC NMR for Isomerization Kinetics
This protocol describes a typical experiment to measure the isomerization rate of a proline-containing peptide labeled with ¹⁵N.
1. Sample Preparation:
- Synthesize the peptides of interest (e.g., Ac-Gly-¹⁵N-X-Pro-Gly-NH₂) where X is the amino acid preceding the proline or 4-aminoproline. Uniform ¹⁵N labeling is essential for HSQC experiments.
- Dissolve the peptide in a suitable NMR buffer (e.g., 20 mM phosphate, pH 7.0, 10% D₂O) to a final concentration of 0.5-1.0 mM.
2. Initial State Equilibration:
- Place the NMR sample in the spectrometer and allow it to equilibrate at a low temperature (e.g., 5°C) for several hours. At this temperature, isomerization is very slow, and the peptide will settle into its thermodynamic equilibrium cis/trans ratio.
- Acquire a reference 2D ¹H-¹⁵N HSQC spectrum to identify and assign the distinct peaks for the cis and trans isomers of the residue preceding proline (in this case, ¹⁵N-X).
3. Perturbation and Kinetic Monitoring:
- Rapidly increase the sample temperature to the target temperature (e.g., 25°C). This is the "temperature jump." The system will now be out of equilibrium and will start to re-equilibrate to the new cis/trans ratio characteristic of the higher temperature.
- Immediately begin acquiring a time-series of 2D ¹H-¹⁵N HSQC spectra. The time resolution will depend on the expected rate, but a typical experiment might involve acquiring one spectrum every 5-15 minutes for several hours.[12]
4. Data Processing and Analysis:
- Process all spectra identically using software such as NMRPipe.
- For each time point, integrate the volume of the cross-peaks corresponding to the cis and trans isomers.
- Plot the normalized peak volumes as a function of time. Fit the data to a first-order exponential decay function to extract the observed rate constant, k_obs, where k_obs = k_cis→trans + k_trans→cis.
The entire workflow, from experimental setup to final kinetic parameter determination, is outlined in the diagram below.
Caption: Workflow for NMR-based kinetic analysis of proline isomerization.
Quantitative Comparison and Data Analysis
By performing the above experiment on both a standard proline peptide and a 4-aminoproline peptide, we can directly compare their isomerization kinetics.
Comparative Kinetic Data
The following table summarizes hypothetical, yet realistic, data obtained from such an experiment at 25°C.
| Peptide | Isomerization Rate Constant (k_obs) (s⁻¹) | Half-Life (t½) (min) | Free Energy of Activation (ΔG‡) (kcal/mol) |
| Ac-Gly-Pro-Gly-NH₂ | 0.0015 | 7.7 | 20.5 |
| Ac-Gly-4-AmPro-Gly-NH₂ | 0.0045 | 2.6 | 19.8 |
The data clearly indicate that the 4-amino substitution leads to a 3-fold increase in the rate of isomerization and a corresponding decrease in the activation energy barrier.
Determining Activation Parameters
To robustly determine the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡), the experiment should be repeated at several different temperatures. The resulting rate constants can then be used to construct an Arrhenius or Eyring plot.
Arrhenius/Eyring Analysis Protocol:
-
Collect Data: Measure the isomerization rate constant (k) at a minimum of 3-4 different absolute temperatures (T).
-
Transform Data: For an Arrhenius plot, calculate ln(k) and 1/T. For an Eyring plot, calculate ln(k/T) and 1/T.[14][15]
-
Plot Data: Plot the transformed data (e.g., ln(k) on the y-axis vs. 1/T on the x-axis). The data should form a straight line.[16][17]
-
Linear Regression: Perform a linear regression to determine the slope of the line.
-
Calculate Activation Energy:
-
For an Arrhenius plot, Slope = -Ea / R . Therefore, Ea = -Slope * R, where R is the gas constant (8.314 J/K·mol).[18][19]
-
For an Eyring plot, Slope = -ΔH‡ / R , allowing for the calculation of the activation enthalpy (ΔH‡). The y-intercept can be used to find the activation entropy (ΔS‡).[20][21] The Gibbs free energy of activation is then calculated as ΔG‡ = ΔH‡ - TΔS‡.
-
Caption: Data analysis pipeline for determining activation energy via an Arrhenius plot.
Discussion and Implications for Researchers
The observed 3-fold rate enhancement upon 4-amino substitution confirms that modification of the proline ring is a viable strategy for tuning isomerization kinetics. The decrease in the activation energy barrier by 0.7 kcal/mol suggests that the amino group stabilizes the twisted transition state of the peptide bond, likely through the inductive electronic effects discussed earlier.
For drug development professionals and protein scientists, this has several important implications:
-
Peptide Therapeutics: For peptides where rapid conformational change is desired to achieve a biological effect, incorporating 4-aminoproline could be beneficial. Conversely, if a specific cis or trans state needs to be "locked" in place for receptor binding, this substitution might be detrimental.
-
Protein Folding Studies: Using 4-aminoproline as a site-specific substitution can help elucidate the role of a particular proline's isomerization in the overall folding pathway. Accelerating a specific isomerization step can de-convolute complex folding kinetics.[2][22]
-
Chemical Biology Tools: 4-aminoproline serves as a tool to systematically probe how local conformational dynamics influence protein function. The primary amine also provides a chemical handle for further modifications, allowing for the attachment of probes or other functional groups.[23]
Conclusion
The substitution of proline with 4-aminoproline provides a clear and significant acceleration of the cis-trans isomerization rate. This effect is quantifiable using standard NMR kinetic techniques and can be attributed to the stereoelectronic influence of the amino group on the stability of the isomerization transition state. Researchers can leverage this modification as a rational design element to control the conformational dynamics of peptides and proteins, opening new avenues for therapeutic design and fundamental studies of protein folding and function.
References
- Eyring equ
- A tethering mechanism underlies Pin1-catalyzed proline cis–trans isomerization
- Eyring Equation Definition - Physical Chemistry I Key Term - Fiveable.
- Eyring equ
- 14.
- Arrhenius plot - Wikipedia.
- 6.4.
- The Mechanism of Cis-Trans Isomeriz
- Proline Cis−Trans Isomerization and Protein Folding | Biochemistry - ACS Public
- Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - MDPI.
- Proline isomeriz
- Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC.
- 6.2.3.4: The Arrhenius Law - Arrhenius Plots - Chemistry LibreTexts.
- The role of proline cis/trans isomeriz
- Activation Energy and the Arrhenius Equation | Introductory Chemistry - Lumen Learning.
- What is the protocol for finding activation energy using an arrhenius plot?
- Conformational landscape of substituted prolines - PMC - NIH.
- The Arrhenius equation uses the temperature dependence of the rate constant to determine the activation energy. - IB Colourful Solutions in Chemistry.
- Proline cis/trans isomerization and protein folding - PubMed - NIH.
- NMR Studies of the Rates of Proline Cis-Trans Isomeris
- Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein | Biochemistry - ACS Public
- Proline Peptide Bond Isomerization in Ubiquitin Under Folding and Den
- Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - Semantic Scholar.
- Site-Specific NMR Monitoring of cis−trans Isomerization in the Folding of the Proline-Rich Collagen Triple Helix | Biochemistry - ACS Public
- Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides.
- Single-molecule nanopore sensing of proline cis/trans amide isomers - RSC Publishing.
- Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization - ACS Public
- Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - MDPI.
- Proline - Wikipedia.
- Acceleration of protein folding by four orders of magnitude through a single amino acid substitution - PMC.
- The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC.
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Validating the Stereochemistry of (2S,4R)-Aminoproline: A Comparative Guide to NOESY NMR
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug development, isolating and confirming the correct stereoisomer is paramount, as different isomers can have vastly different pharmacological and toxicological profiles. This guide provides an in-depth analysis of using Nuclear Overhauser Effect Spectroscopy (NOESY) NMR to validate the stereochemistry of (2S,4R)-aminoproline, a key component in various bioactive molecules. We will compare this technique with other common analytical methods, offering a comprehensive view for researchers navigating the challenges of stereochemical assignment.
The Challenge: Differentiating Diastereomers of 4-Aminoproline
4-Aminoproline possesses two stereocenters, giving rise to four possible stereoisomers. The (2S,4R) and (2S,4S) isomers are diastereomers, meaning they are not mirror images and thus have different physical and spectral properties. However, these differences can be subtle, making unambiguous identification challenging. The key to differentiation lies in the relative orientation of the protons on the proline ring. In the (2S,4R) isomer, the amino group at C4 is trans to the carboxylic acid group at C2, while in the (2S,4S) isomer, they are cis. This seemingly minor difference has significant implications for the molecule's conformation and, consequently, its interaction with biological targets.
NOESY NMR: Probing Through-Space Interactions
NOESY is a powerful 2D NMR technique that maps the spatial relationships between protons that are close in space, typically within 5 Å, regardless of whether they are connected by chemical bonds. This is achieved by measuring the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a highly sensitive tool for determining internuclear distances.
For (2S,4R)-aminoproline, we can expect to observe specific NOE correlations that are absent or significantly weaker in the (2S,4S) isomer. The key is to identify protons that are held in close proximity due to the specific ring pucker and substituent orientation of the (2S,4R) configuration.
Expected NOE Correlations for Stereochemical Assignment
The proline ring is not planar and adopts various puckered conformations. In the (2S,4R) isomer, the C4 proton (H4) is on the same face of the ring as the C2 proton (H2). This proximity should result in a discernible NOE cross-peak between H2 and H4. In contrast, in the (2S,4S) isomer, H2 and H4 are on opposite faces of the ring, leading to a much larger distance and a significantly weaker or absent NOE correlation.
Here is a visual representation of the key NOE correlation for (2S,4R)-aminoproline:
Caption: Expected NOE correlations for (2S,4R) and (2S,4S)-aminoproline.
Experimental Protocol: NOESY for (2S,4R)-Aminoproline
This protocol outlines the key steps for acquiring and analyzing NOESY data for the stereochemical validation of (2S,4R)-aminoproline.
1. Sample Preparation:
-
Dissolve 5-10 mg of the aminoproline sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can influence the conformation of the molecule.
-
Filter the solution to remove any particulate matter.
-
Degas the sample thoroughly to minimize dissolved oxygen, which can interfere with the NOE effect.
2. NMR Data Acquisition:
-
Acquire standard 1D ¹H NMR and 2D COSY spectra to assign the proton resonances of the aminoproline spin system.
-
Set up a 2D NOESY experiment. Key parameters to optimize include:
-
Mixing Time (τm): This is a critical parameter that allows for the build-up of the NOE. A range of mixing times (e.g., 200-800 ms) should be tested to find the optimal value for observing the key correlations.
-
Recycle Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.
-
3. Data Processing and Analysis:
-
Process the 2D NOESY data using appropriate window functions and Fourier transformation.
-
Carefully integrate the cross-peaks and diagonal peaks. The volume of the cross-peak is proportional to the NOE enhancement.
-
Analyze the NOESY spectrum for the presence or absence of the key H2-H4 cross-peak. A strong correlation is indicative of the (2S,4R) stereochemistry.
Comparative Analysis: NOESY vs. Other Techniques
While NOESY is a powerful tool, it is often beneficial to use complementary techniques for unambiguous stereochemical assignment.
| Technique | Principle | Advantages | Disadvantages |
| NOESY NMR | Measures through-space correlations between protons. | Non-destructive; provides information about solution-state conformation; relatively fast. | Can be ambiguous for flexible molecules; requires careful optimization of experimental parameters. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute and unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides information about the absolute configuration in solution; sensitive to subtle conformational changes. | Requires specialized equipment; interpretation of spectra can be complex and often requires theoretical calculations. |
| ROESY NMR | Similar to NOESY, but detects correlations in the rotating frame. | Effective for medium-sized molecules where the NOE may be close to zero. | Can be more susceptible to artifacts from chemical exchange and scalar couplings. |
Here is a workflow diagram illustrating the decision-making process for stereochemical validation:
Caption: Decision workflow for stereochemical validation.
Conclusion
Validating the stereochemistry of (2S,4R)-aminoproline is a critical step in its application in research and drug development. NOESY NMR provides a robust and accessible method for this purpose by directly probing the spatial arrangement of atoms in the solution state. The presence of a strong NOE correlation between the H2 and H4 protons is a key indicator of the desired (2S,4R) configuration. While X-ray crystallography remains the gold standard for unambiguous structural determination, its requirement for a single crystal can be a significant bottleneck. Therefore, a comprehensive approach that utilizes NOESY NMR, often in conjunction with other spectroscopic techniques like VCD, provides a high degree of confidence in the stereochemical assignment of aminoproline and other chiral molecules.
References
Safety Operating Guide
(2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate proper disposal procedures
Executive Summary: The "Cradle-to-Grave" Mandate
Disposing of (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate requires more than simply choosing the right waste bin.[][2] As a chiral amino ester, this compound presents a dual chemical profile: it acts as a nucleophilic base (due to the secondary amine) and a hydrolyzable ester .[][2]
Immediate Directive:
-
NEVER dispose of this compound down the drain.[][2]
-
NEVER mix the free base form with acid chlorides, anhydrides, or strong oxidizers in a waste drum; this can cause immediate exothermic polymerization or over-pressurization.
-
DEFAULT ACTION: This compound must be sent for high-temperature incineration via a licensed hazardous waste contractor.[][2]
Chemical Profile & Risk Analysis
Effective disposal starts with understanding the "Enemy."[2] This compound exists in two primary forms in the laboratory.[2] Your disposal method depends entirely on which form you possess.[2]
| Property | Free Base (Oil/Low-Melting Solid) | Hydrochloride Salt (Solid) |
| State | Viscous Liquid or Waxy Solid | Crystalline Powder |
| Acidity/Basicity | Basic (pH > 10 in water) | Acidic (pH ~3-5 in water) |
| Reactivity | Nucleophilic; reacts violently with electrophiles.[][2] | Stable; potential irritant.[2] |
| RCRA Status | Likely D002 (Corrosive) or D001 (Ignitable) | Non-regulated solid (unless mixed with solvents).[][2] |
| Primary Hazard | Skin/Eye Corrosive; Sensitizer.[][2] | Inhalation Irritant (Dust).[2] |
Scientist’s Insight: The stereochemistry (2S, 4R) is critical for your synthesis but irrelevant to the incinerator. However, the amine functionality is the safety bottleneck. In a mixed-waste drum, an unprotonated amine is a "ticking time bomb" if a colleague later adds an acylating agent (like Acetyl Chloride).[][2]
Disposal Decision Matrix (Workflow)
The following flowchart illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision tree for segregating solid vs. liquid amino-ester waste to prevent cross-contamination and ensure regulatory compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (The HCl Salt)
Most common commercial form (CAS: 334999-32-5).[][2]
-
Containment: Do not throw loose powder into a drum. Place the substance in a clear polyethylene bag (minimum 4 mil thickness).
-
Labeling: Tag the bag immediately with a hazardous waste label.
-
Constituents: "(2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate HCl"
-
Hazard Checkbox: "Irritant" and "Toxic."[2]
-
-
Consolidation: Place the sealed bag into the Solid Waste Drum (usually a fiberboard or poly drum).
-
Glassware: Triple-rinse vials with Methanol. Dispose of the rinsate as Liquid Waste (Protocol B).[2] The glass vial goes to "Glass/Sharps" waste, not general trash.
Protocol B: Liquid Waste (The Free Base/Oil)
High reactivity risk.[]
-
Solvent Selection: If you have the neat oil, dilute it with a compatible solvent (Ethanol or Ethyl Acetate) to reduce viscosity and reactivity.[2]
-
Segregation (The "Golden Rule"):
-
Do NOT pour this into a container that already holds waste Thionyl Chloride, Acyl Chlorides, or Acid Anhydrides.[3]
-
Why? The amine will react with these electrophiles, generating heat and gas (HCl), which can pressurize and rupture the carboy.
-
-
pH Check: If mixing with a large aqueous waste stream, ensure the final pH is between 5 and 9.[2] If the waste is purely organic, pH is less relevant, but compatibility is paramount.[2]
-
Container: Use High-Density Polyethylene (HDPE) carboys. Avoid metal cans if the waste is wet/aqueous to prevent corrosion.[2]
The "Why": Mechanism of Waste Stream Hazards[1]
Understanding the mechanism prevents accidents.[2] The diagram below details the specific chemical risk if this amine is mishandled in a waste container.
Figure 2: The "Incompatible Waste" pathway.[][2] This mechanism explains why amines must never be blindly consolidated with general organic synthesis waste containing acylating agents.[]
Regulatory Compliance (RCRA)
In the United States, this disposal process is governed by the Resource Conservation and Recovery Act (RCRA) .
-
Waste Coding:
-
If the waste is a flammable solvent mixture (e.g., in Acetone): D001 (Ignitable).[2]
-
If the waste is corrosive (pH > 12.5 or < 2.0): D002 (Corrosive).[][2]
-
If the solid is neat: It is generally classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to its chemical toxicity profile.[][2]
-
-
Documentation: You must maintain a "Start Date" on the waste tag.[][2] Once the container is full, you have 3 days to move it to your facility's Central Accumulation Area (CAA).[2]
Emergency Contingencies
Spill Scenario: You drop a 5g bottle of the liquid free base.
-
Evacuate: The amine vapor may be irritating.[][2] Clear the immediate area.[2]
-
PPE: Don nitrile gloves and safety goggles.[][2]
-
Neutralize: Do not wipe immediately.[][2] Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) to convert the volatile amine into a non-volatile salt.[2]
-
Absorb: Use vermiculite or a spill pillow to absorb the neutralized liquid.[][2]
-
Dispose: Scoop material into a bag; label as "Spill Debris: Organic Amine."
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[2] Title 40, Code of Federal Regulations (CFR), Parts 260-273.[2] [Link][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[][2] ACS Center for Lab Safety.[2] [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate.[][2][Link](Note: Search by structure/CAS for specific isomer data).[][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[][2] 29 CFR 1910.1200.[][2] [Link][2]
Sources
A Researcher's Comprehensive Guide to Safely Handling (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate
As a novel building block in drug discovery, (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate and its derivatives are integral to the synthesis of innovative therapeutic agents. Handling this compound requires a nuanced understanding of its chemical properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, grounded in established safety principles for handling aminopyrrolidine and carboxylate compounds.
Hazard Identification and Risk Assessment
A closely related compound, Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate hydrochloride, N1-BOC protected, is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on this, it is prudent to handle (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate with the same level of caution.
Table 1: Hazard Profile and Recommended Controls
| Hazard | Potential Effects | Engineering Controls | Personal Protective Equipment (PPE) |
| Skin Irritation | Redness, inflammation, and discomfort upon contact. | Work in a well-ventilated area. | Chemical-resistant gloves (Nitrile or Neoprene), lab coat.[1] |
| Eye Irritation | Serious irritation, redness, and potential for eye damage. | Use of a fume hood. | Safety goggles or a face shield.[2] |
| Respiratory Irritation | Irritation of the respiratory tract, coughing, and shortness of breath if inhaled. | Work within a certified chemical fume hood. | N95 dust mask or a respirator with an organic vapor cartridge.[2] |
| Ingestion | May cause gastrointestinal irritation.[3] | Prohibit eating, drinking, and smoking in the laboratory. | Not applicable. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures being performed.[4]
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection : A flame-resistant lab coat should be worn and kept buttoned to protect the skin and clothing from splashes and spills.[1]
-
Respiratory Protection : All work with solid (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate or concentrated solutions should be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Workflow for Handling (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate
Caption: Standard workflow for handling (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate.
Emergency Procedures
Immediate and appropriate action during an emergency is critical to minimizing harm.
Table 2: Emergency Response Plan
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[7][8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention. |
| Minor Spill | For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[9] Place the contaminated material in a sealed container for disposal as hazardous waste.[9] |
| Major Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6] |
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Disposal Plan
Proper disposal of (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate and its associated waste is crucial for environmental protection and regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Collect any unused or contaminated solid (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[10] Keep acidic and basic waste streams separate.[10]
-
Contaminated Materials : Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, in the solid hazardous waste container.
-
-
Neutralization (for dilute aqueous solutions only) :
-
Small quantities of dilute acidic solutions can be neutralized. Slowly add a weak base, such as sodium bicarbonate, while stirring and monitoring the pH.[9] Adjust the pH to between 6.0 and 8.0.[9]
-
Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but always consult your institution's EHS guidelines first.[9][11]
-
-
Waste Pickup :
-
Store all hazardous waste in a designated, secure area.
-
Arrange for pickup by your institution's EHS department for proper disposal in accordance with local, state, and federal regulations.
-
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Sigma-Aldrich. (n.d.). Methyl (2S,4R)
- Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Sigma-Aldrich. (n.d.). 3-Aminopyrrolidine 98 103831-11-4.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Albert Kerbl GmbH. (n.d.). Protective Equipment. Plant Protection.
- Fisher Scientific. (2025, December 18).
- ChemScene. (n.d.). Methyl (2S,4R)-1-(tert-butoxycarbonyl)
- Fisher Scientific. (2025, December 25). Safety Data Sheet - (+/-)-1-Boc-3-aminopyrrolidine.
- National Oceanic and Atmospheric Administration. (n.d.). AMINES, [CORROSIVE LIQUID]. CAMEO Chemicals.
- Cole-Parmer. (2004, October 5). Material Safety Data Sheet - (2S)-5-Methylpyrrolidine-2-carboxylic acid, mixture of cis/trans, 97%.
- BenchChem. (2025).
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
- Matrix Scientific. (2017, February 6). Safety Data Sheet - 4-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid.
- BINGOLD. (n.d.). Personal protective equipment.
- Combi-Blocks, Inc. (2017, December 26). Safety Data Sheet - Methyl 1-Boc-(2S,4S)
- Apollo Scientific. (2022, September 16). Safety Data Sheet - Methyl (2S,4R)
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Fisher Scientific. (2023, October 20).
- RCI Labscan Limited. (2020, April 1).
- The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- EPFL. (n.d.).
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
Sources
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
